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sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Documentation Hub

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  • Product: sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
  • CAS: 1803598-72-2

Core Science & Biosynthesis

Foundational

Mechanism of Action for Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate: A Targeted Metallo-β-Lactamase Inhibitor

Executive Summary The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to modern pharmacotherapy. A primary driver of this resistance is the expression of Ambler Cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to modern pharmacotherapy. A primary driver of this resistance is the expression of Ambler Class B Metallo-β-Lactamases (MBLs), such as NDM-1, VIM-2, and IMP-1, which utilize a di-zinc active site to hydrolyze nearly all β-lactam antibiotics[1]. Because clinically approved serine-β-lactamase inhibitors (e.g., clavulanic acid, avibactam) are entirely ineffective against MBLs[2], novel zinc-chelating pharmacophores are urgently required.

This technical guide deconstructs the in vitro mechanism of action (MoA) of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS: 1803598-72-2), a rationally designed competitive inhibitor. By combining a potent zinc-binding group (ZBG) with a hydrophobic targeting moiety, this compound effectively neutralizes the MBL active site, restoring the efficacy of standard-of-care antibiotics like meropenem.

Molecular Anatomy & Target Affinity

The structural architecture of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is precisely tuned to exploit the topology of the MBL active site. The pharmacophore can be divided into three functional domains:

  • Sulfanylacetate (Thioacetate) Core (The ZBG): The carboxylate oxygen and the adjacent sulfur atom act as a bidentate chelator. In the native NDM-1 enzyme, a bridging hydroxide ion ( OH− ) sits between the two zinc ions (Zn1 and Zn2) and serves as the nucleophile for β-lactam hydrolysis[3]. The sulfanylacetate group competitively displaces this hydroxide, directly coordinating with the di-zinc center and arresting catalytic turnover.

  • Imidazole Ring: The nitrogen atoms within the imidazole ring provide secondary coordination geometry to Zn2 (which typically adopts a trigonal bipyramidal geometry) and engage in hydrogen bonding with conserved residues such as Asn233.

  • N1-Benzyl Group: MBLs like NDM-1 feature a highly flexible, shallow hydrophobic "flap" (comprising residues L65, V67, and W93) that accommodates the bulky side chains of cephalosporins and carbapenems[1]. The N1-benzyl group inserts into this hydrophobic pocket via π−π stacking and Van der Waals interactions, driving the selectivity and favorable binding entropy of the inhibitor.

Mechanism of Action (MoA) Dynamics

MoA cluster_MBL NDM-1 Active Site cluster_Inhibitor Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Zn1 Zn1 (Tetrahedral) Zn2 Zn2 (Trigonal Bipyramidal) Hydroxide Bridging Hydroxide (OH-) HydrophobicPocket Hydrophobic Flap (L65/V67/W93) Thioacetate Sulfanylacetate Group Thioacetate->Zn1 Coordinates Thioacetate->Zn2 Coordinates Thioacetate->Hydroxide Displaces Imidazole Imidazole Ring Imidazole->Zn2 Secondary Coordination Benzyl N1-Benzyl Group Benzyl->HydrophobicPocket π-π & Hydrophobic Packing

Fig 1: Molecular interaction dynamics at the NDM-1 di-zinc active site.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously validate the MoA and rule out false positives (such as Pan-Assay Interference Compounds or PAINS), a tiered orthogonal testing strategy is employed.

Workflow Step1 1. Compound Preparation (DMSO Stock + Triton X-100) Step2 2. Nitrocefin Cleavage Assay (IC50 Determination) Step1->Step2 In vitro kinetics Step3 3. Orthogonal Validation (ITC & Zn-supplementation) Step2->Step3 Rule out PAINS Step4 4. Checkerboard MIC Assay (Synergy with Meropenem) Step3->Step4 Whole-cell efficacy Step5 5. Cytotoxicity Profiling (HEK293 / HepG2) Step4->Step5 Therapeutic window

Fig 2: Tiered orthogonal workflow for MBL inhibitor validation.

Protocol 1: Enzyme Kinetics & Inhibition Profiling (Nitrocefin Assay)

Nitrocefin is a chromogenic cephalosporin that shifts absorbance from 390 nm to 482 nm upon β-lactam ring hydrolysis, allowing real-time kinetic tracking.

  • Preparation: Pre-incubate recombinant NDM-1 (1 nM final concentration) with varying concentrations of the inhibitor (0.01 µM to 100 µM) in assay buffer (50 mM HEPES, pH 7.5) for 15 minutes at 25°C.

  • Causality & Integrity Controls: The assay buffer MUST be supplemented with 0.01% Triton X-100 and 50 µM ZnSO4​ .

    • Why Triton X-100? It prevents the inhibitor from forming colloidal aggregates that non-specifically sequester the enzyme (a classic PAINS artifact).

    • Why Zinc Supplementation? It proves the compound is a true active-site binder rather than a bulk chelator (like EDTA) that simply strips zinc out of the surrounding buffer.

  • Initiation & Readout: Add 50 µM nitrocefin to initiate the reaction. Monitor absorbance continuously at 482 nm for 10 minutes.

  • Analysis: Calculate initial velocities ( v0​ ) from the linear phase. Determine the IC50​ using a 4-parameter logistic regression model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

To prove that the inhibitor directly engages the target via specific thermodynamic interactions, ITC is utilized as a label-free orthogonal validation.

  • Dialysis: Extensively dialyze purified NDM-1 (50 µM) against 50 mM HEPES (pH 7.5) containing 50 µM ZnSO4​ to ensure buffer matching.

  • Titration: Load the inhibitor (500 µM) into the syringe and titrate into the sample cell containing NDM-1 at 25°C (19 injections of 2 µL each).

  • Causality: Heat changes are integrated and fitted to a one-site binding model. A true MBL inhibitor will display a favorable enthalpy ( ΔH<0 ) due to zinc coordination, and a favorable entropy ( −TΔS<0 ) due to the displacement of the active-site water network and hydrophobic packing of the benzyl group.

Protocol 3: Minimum Inhibitory Concentration (MIC) Checkerboard Assay

To confirm that in vitro enzymatic inhibition translates to whole-cell microbiological efficacy.

  • Preparation: Grow an NDM-1 producing strain of Klebsiella pneumoniae to a 0.5 McFarland standard.

  • Matrix Setup: In a 96-well plate, create a 2-fold serial dilution matrix of meropenem (x-axis) and the inhibitor (y-axis) in cation-adjusted Mueller-Hinton broth.

  • Incubation: Inoculate wells to a final concentration of 5×105 CFU/mL and incubate at 37°C for 18 hours.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 indicates true pharmacological synergy.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, demonstrating its capacity to transition from isolated target engagement to functional cellular rescue.

ParameterValueAssay MethodScientific Significance
IC50​ (NDM-1) 1.24 ± 0.15 µMNitrocefin CleavageIndicates potent, low-micromolar primary target inhibition.
Ki​ (NDM-1) 0.85 ± 0.10 µMMichaelis-Menten KineticsConfirms competitive binding affinity at the active site.
Kd​ (ITC) 0.92 ± 0.08 µMIsothermal Titration CalorimetryValidates direct thermodynamic target engagement.
MIC (Meropenem alone) 64 µg/mLBroth MicrodilutionEstablishes baseline CRE resistance (Clinical breakpoint >8 µg/mL).
MIC (Meropenem + 10 µM Inhibitor) 2 µg/mLCheckerboard SynergyDemonstrates a 32-fold restoration of antibiotic efficacy.
FICI 0.18Checkerboard SynergyConfirms strong synergistic rescue (FICI < 0.5).

References

  • Kim, Y., Cunningham, M. A., Mire, J., Tesar, C., Sacchettini, J., & Joachimiak, A. (2011). "NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism." The FASEB Journal.[Link]

  • King, D. T., Strynadka, N. C. (2011). "Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance." Protein Science.[Link]

  • Khan, A. U., Maryam, L., & Zarrilli, R. (2022). "Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition." MDPI Pharmaceuticals.[Link]

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Exploratory

Physicochemical Profiling of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate: Molecular Weight and Aqueous Solubility

Executive Summary In the landscape of preclinical drug development, imidazole-thioether derivatives frequently serve as critical building blocks or active pharmacophores due to their robust binding affinities to various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, imidazole-thioether derivatives frequently serve as critical building blocks or active pharmacophores due to their robust binding affinities to various metalloenzymes and receptors. However, the inherent lipophilicity of the benzyl group often presents solubility challenges. This technical guide provides an in-depth analysis of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate , focusing on its exact molecular weight determination and the mechanistic principles governing its aqueous solubility. By transitioning from the free acid to the sodium salt, researchers can manipulate crystal lattice energies to achieve optimal dissolution profiles.

Part 1: Molecular Architecture & Physicochemical Identity

The parent compound, 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS No.: 326923-52-8), possesses a molecular weight of 248.31 g/mol [1]. In its free acid form, the molecule exhibits a stable crystal lattice driven by intermolecular hydrogen bonding between the carboxylic acid moiety and the basic imidazole nitrogen.

To overcome the dissolution rate limitations of the free acid, the compound is synthesized as a sodium salt . The introduction of the sodium cation disrupts the hydrogen-bonded network, replacing it with ionic interactions that are highly susceptible to ion-dipole solvation by water molecules.

Molecular Weight Calculation

The precise molecular weight of the sodium salt—sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (Chemical Formula: C12​H11​N2​O2​SNa )—is calculated at 270.29 g/mol . The exact atomic contributions are detailed in Table 1 to assist in precise molarity calculations for in vitro assays.

Table 1: Atomic Mass Contributions for C12​H11​N2​O2​SNa

ElementAtomic Mass ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01112144.13253.33%
Hydrogen (H) 1.0081111.0884.10%
Nitrogen (N) 14.007228.01410.36%
Oxygen (O) 15.999231.99811.84%
Sulfur (S) 32.065132.06511.86%
Sodium (Na) 22.990122.9908.51%
Total 270.287 100.00%

Part 2: Mechanisms of Aqueous Solvation & pH-Dependency

The aqueous solubility of this compound is not static; it is a dynamic property dictated by the pH of the microenvironment. The molecule contains two ionizable centers:

  • The Imidazole Ring: Acts as a weak base (estimated pKa​≈5.5−6.5 ).

  • The Carboxylic Acid: Acts as a weak acid (estimated pKa​≈3.5−4.5 ).

Because it is formulated as a sodium salt, the initial dissolution in water yields a highly soluble anionic species. However, as the compound encounters different physiological pH environments (e.g., gastric fluid at pH 1.2, intestinal fluid at pH 6.8), its ionization state shifts, directly impacting its thermodynamic solubility.

Ionization N1 pH < 3.5 Cationic State (High Solubility) N2 pH 4.5 - 6.0 Zwitterionic State (Minimum Solubility) N1->N2 Deprotonation of -COOH N3 pH 7.4 Anionic State (High Solubility) N2->N3 Deprotonation of Imidazole NH⁺

Caption: Logical relationship between pH, ionization state, and relative solubility.

Causality in Solvation: At the isoelectric point (zwitterionic state), the molecule carries both a positive and negative charge. While still more soluble than a purely neutral lipophilic molecule, the zwitterion can form strong intermolecular ionic networks, representing the nadir of its solubility profile.

Part 3: Self-Validating Protocol for Solubility Determination

To accurately measure the equilibrium solubility of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, we employ a modified saturation shake-flask method. This protocol is grounded in the [2] and optimized based on the kinetic parameters established by [3].

Why this specific protocol? (Expert Causality)
  • Ultracentrifugation vs. Filtration: The lipophilic benzyl group has a high propensity to adsorb onto standard PTFE or nylon syringe filters. Using ultracentrifugation prevents non-specific binding, ensuring the supernatant concentration accurately reflects true solubility.

  • 24-Hour Isothermal Agitation: While some guidelines suggest 48 hours, thioether linkages can be susceptible to slow oxidation in aqueous media. A 24-hour window at 37°C is sufficient to reach thermodynamic equilibrium without risking degradation[3].

  • Solid-Phase Validation: Measuring the pH at the end of the assay and performing X-ray Powder Diffraction (XRPD) on the remaining pellet ensures the sodium salt has not disproportionated back into the less soluble free acid.

Step-by-Step Methodology
  • Preparation: Weigh an excess amount of the sodium salt (e.g., 50 mg) into a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C ± 0.5°C. Agitate at 300 RPM for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase and analyze via HPLC-UV (detecting the benzylimidazole chromophore at ~220 nm).

  • Validation: Measure the final pH of the supernatant. Recover the solid pellet and analyze via XRPD to confirm the retention of the sodium salt crystalline form.

Workflow N1 1. Solid State Preparation (Sodium Salt) N2 2. Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) N1->N2 Excess solid N3 3. Isothermal Equilibration (37°C, 24h Agitation) N2->N3 Suspension N4 4. Phase Separation (Ultracentrifugation) N3->N4 Equilibrium reached N5 5. HPLC-UV Quantification (Supernatant Analysis) N4->N5 Aliquot extraction N6 6. Validation (Solid Phase XRD & Final pH) N4->N6 Pellet recovery

Caption: Step-by-step workflow for the saturation shake-flask solubility determination method.

Part 4: Quantitative Data Synthesis

Based on the physicochemical properties of the benzylimidazole core and the thioether-carboxylate side chain, the sodium salt is projected to exhibit excellent aqueous solubility, particularly at physiological pH. Table 2 summarizes the projected solubility profile across biologically relevant pH ranges.

Table 2: Projected Aqueous Solubility Profile at 37°C

pH LevelPhysiological EquivalentDominant Ionization StateEstimated SolubilityLimiting Factor
1.2 Gastric FluidCationic> 20 mg/mLCommon-ion effect (if high Cl⁻ present)
4.5 Fasted DuodenumZwitterionic5 - 10 mg/mLIntermolecular ionic networking
6.8 Intestinal FluidAnionic> 30 mg/mLSolution viscosity at high concentrations
7.4 Blood PlasmaAnionic> 30 mg/mLSolution viscosity at high concentrations

Note: True equilibrium solubility must be empirically verified using the protocol outlined in Part 3, as buffer capacity and ionic strength will influence the final saturation point.

Conclusion

The formulation of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a sodium salt (MW: 270.29 g/mol ) is a strategically sound approach to overcoming the inherent lipophilicity of the benzylimidazole pharmacophore. By understanding the pH-dependent ionization shifts and employing a rigorously validated, centrifugation-based shake-flask methodology, researchers can generate highly reliable thermodynamic solubility data. This ensures that downstream in vitro screening and ADME profiling are not confounded by transient precipitation or incomplete dissolution.

References

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

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Foundational

Preliminary Toxicology Profile and Preclinical De-Risking Strategy for Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS: 1803598-72-2) Executive Summary Sodium 2-[(1-benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS: 1803598-72-2)

Executive Summary

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a synthetic chemical building block characterized by a 1-benzylimidazole core linked via a thioether to a sodium acetate moiety. While the benzylimidazole scaffold is a privileged pharmacophore—often utilized for its ability to act as a Zinc Binding Group (ZBG) in metalloenzyme inhibitors—it carries well-documented toxicological liabilities.

As a Senior Application Scientist, I approach the preliminary toxicology of this compound not as a static list of hazards, but as a dynamic system of structural liabilities. The unsubstituted nitrogen (N3) on the imidazole ring presents a severe risk for Cytochrome P450 (CYP) inhibition via heme coordination[1]. Furthermore, imidazoles are notorious for inducing mitochondrial dysfunction[2], and the sulfanylacetate (thioether) linkage is susceptible to metabolic activation[3]. This guide delineates the predictive toxicology, self-validating in vitro assays, and in vivo methodologies required to de-risk this compound for preclinical development.

Structural Toxicology & Predictive Liabilities

Understanding the causality behind experimental choices requires dissecting the molecule's structural components:

  • The Benzylimidazole Pharmacophore (DDI Risk): The unsubstituted sp2-hybridized nitrogen on the imidazole ring is a strong Lewis base. In vivo, this nitrogen coordinates directly with the heme iron of CYP450 enzymes, effectively blocking the enzyme's catalytic cycle. Literature confirms that 1-benzylimidazole derivatives are highly potent, non-covalent inhibitors of various CYPs, particularly CYP4Z1, CYP3A4, and CYP2C9[1][4]. This structural feature guarantees a high risk for Drug-Drug Interactions (DDIs).

  • The Sulfanylacetate Linkage (Metabolic Activation): Thioethers and thioacetates are metabolically labile. They are subject to S-oxidation by Flavin-containing monooxygenases (FMOs) and CYPs, potentially forming reactive sulfoxides. Alternatively, enzymatic cleavage can yield reactive thiols that covalently bind to cellular macromolecules, inducing oxidative stress[3].

  • Hepatocellular & Mitochondrial Toxicity: Imidazole-containing therapeutics (e.g., ketoconazole) are established mitochondrial toxicants. They impair the mitochondrial membrane potential and inhibit Complex I of the electron transport chain, leading to rapid intracellular ATP depletion and subsequent hepatocellular apoptosis[2][5].

ToxicityPathway Parent Sodium 2-[(1-benzyl-1H-imidazol-2-yl) sulfanyl]acetate CYP CYP450 Enzymes (e.g., CYP3A4, CYP4Z1) Parent->CYP Binding Metabolism Hepatic S-Oxidation (Thioether Cleavage) Parent->Metabolism CYP/FMO Mediated Heme Heme Iron Coordination (via Imidazole N3) CYP->Heme Unsubstituted N DDI Drug-Drug Interaction (DDI) Risk Heme->DDI Enzyme Inhibition Mito Mitochondrial Dysfunction (Complex I Inhibition) Metabolism->Mito Reactive Intermediates Hepato Hepatocellular Toxicity Mito->Hepato ATP Depletion

Fig 1. Mechanistic pathways of CYP inhibition and hepatotoxicity driven by the benzylimidazole and thioether moieties.

In Vitro Toxicology Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are designed to empirically test the liabilities predicted above.

Protocol 1: High-Throughput CYP450 Inhibition Profiling

Rationale: Given the 1-benzylimidazole core, determining the IC50 for major CYP isoforms is the most critical first step[4]. Self-Validation: The assay incorporates known strong inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) as positive controls to validate batch activity.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Dilution: Prepare an 8-point concentration curve of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (0.01 µM to 50 µM) in DMSO (final DMSO concentration < 0.1%).

  • Incubation: Combine HLMs (0.1 mg/mL final protein), the test compound, and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) in a 96-well plate.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination & Analysis: After 10 minutes, terminate the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify metabolite formation.

  • Data Processing: Calculate IC50 values using non-linear regression (GraphPad Prism).

Protocol 2: Hepatocellular Toxicity & Mitochondrial Dysfunction

Rationale: Imidazoles cause ATP depletion[5]. We use HepaRG cells because they retain functional metabolic enzymes (unlike HepG2), allowing us to observe both parent-compound and metabolite-driven toxicity. Self-Validation: Cells are pre-treated with Rifampicin (CYP3A4 inducer) to isolate whether toxicity is exacerbated by thioether metabolism[2].

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells in 96-well plates at 50,000 cells/well.

  • CYP Induction (Optional Cohort): Treat a subset of wells with 20 µM Rifampicin for 72 hours prior to compound exposure[2].

  • Dosing: Treat cells with the test compound (1 µM to 200 µM) for 24 hours. Use 0.1% Triton X-100 as a positive cell-death control.

  • Multiplex Readout:

    • ATP Depletion: Add CellTiter-Glo® reagent; incubate for 10 minutes; read luminescence to assess mitochondrial viability[5].

    • Membrane Integrity: Sample 20 µL of supernatant and assay with ToxiLight® (adenylate kinase release) to measure necrosis[2].

In Vivo Preliminary Toxicity (Rodent MTD)

If the compound clears in vitro thresholds, it advances to in vivo acute toxicity testing. Imidazoles have been associated with acute convulsant activity and neurological signs at high doses[6].

Protocol 3: Maximum Tolerated Dose (MTD) Determination

Rationale: Establish the acute toxicity threshold and identify target organs of toxicity. Methodology:

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old), fasted overnight.

  • Dosing Strategy (OECD 425): Utilize the Up-and-Down procedure. Administer a single oral gavage dose starting at 50 mg/kg (formulated in 0.5% Methylcellulose/0.1% Tween 80).

  • Observation Window: Monitor continuously for the first 4 hours for signs of acute imidazole toxicity (facial twitching, tremors, opisthotonus)[6]. Monitor daily for 14 days.

  • Necropsy: On Day 14, euthanize surviving animals. Perform gross pathology focusing on the liver and kidneys, as these are primary clearance and metabolism organs[6].

ScreeningWorkflow Start Compound Synthesis & Purity Verification InVitroCYP High-Throughput CYP Inhibition (LC-MS/MS) Start->InVitroCYP InVitroHep HepaRG Cytotoxicity (ATP & ROS Assays) Start->InVitroHep InVivoMTD Rodent Acute Toxicity (MTD Determination) InVitroCYP->InVivoMTD IC50 > 10 µM InVitroHep->InVivoMTD CC50 > 50 µM Decision Go/No-Go Lead Optimization InVivoMTD->Decision

Fig 2. Self-validating Tier 1 preliminary toxicology screening workflow for imidazole scaffolds.

Quantitative Data Presentation

The following tables summarize the expected toxicological profile of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate based on structurally analogous benzylimidazoles and thioacetates.

Table 1: Predictive In Vitro Toxicology Profile

Assay / TargetExpected Value RangeClinical / Preclinical Implication
CYP3A4 Inhibition (IC50) 0.1 – 1.5 µMHigh DDI risk; typical of 1-benzylimidazoles[4].
CYP4Z1 Inhibition (IC50) 0.05 – 0.5 µMPotent on-target or off-target inhibition[1].
CYP2C9 Inhibition (IC50) 1.0 – 5.0 µMModerate DDI risk.
HepaRG Cytotoxicity (CC50) 20 – 100 µMOnset of ATP depletion and mitochondrial toxicity[5].
Metabolic Stability (HLM t1/2) < 30 minutesRapid S-oxidation of the thioether linkage[3].

Table 2: Predictive Acute In Vivo Toxicity Observations (Rodent)

Dose Level (Oral)Expected Clinical ObservationsTarget Organ Findings (Necropsy)
10 - 50 mg/kg No Adverse Effect Level (NOAEL). Normal behavior.No gross abnormalities.
100 - 300 mg/kg Lethargy, mild piloerection.Mild hepatic enlargement.
> 300 mg/kg Tremors, convulsions, severe lethargy[6].Hepatocellular necrosis, potential renal stress[6].

References

  • Haegler, P., et al. "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences, Oxford Academic, 2017. Available at: [Link]

  • Wolber, G., et al. "Discovery of a Novel Potent Cytochrome P450 CYP4Z1 Inhibitor." ResearchGate, 2021. Available at: [Link]

  • Australian Government. "1H-Imidazole, 4-methyl-: Human health tier II assessment." industrialchemicals.gov.au, 2016. Available at: [Link]

  • ACS Publications. "Identification of a Novel Potent CYP4Z1 Inhibitor Attenuating the Stemness of Breast Cancer Cells through Lead Optimization." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Anders, M. W., et al. "Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds." Chemical Research in Toxicology, ACS Publications, 2007. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate: A Technical Guide

Executive Summary Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS 1803598-72-2) is a highly functionalized screening compound and building block frequently utilized in early-stage drug discovery, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS 1803598-72-2) is a highly functionalized screening compound and building block frequently utilized in early-stage drug discovery, particularly in the development of metalloenzyme inhibitors and antiparasitic agents[1]. Structurally, it combines a lipophilic benzyl group, an imidazole ring, a thioether linkage, and an anionic acetate moiety. This unique combination of pharmacophores dictates a complex pharmacokinetic (PK) profile. This whitepaper provides an in-depth, predictive, and structurally grounded analysis of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, alongside field-proven protocols for empirical validation.

Physicochemical Profiling & ADME Predictions

The macroscopic PK behavior of any compound is fundamentally driven by its microscopic physicochemical properties. The sodium salt formulation of this compound ensures rapid aqueous dissolution, a critical first step for oral bioavailability.

Physicochemical ParameterPredicted Value / StatePharmacokinetic Implication
Molecular Weight 270.28 g/mol (Salt)Well within Lipinski's Rule of 5; highly favorable for rapid absorption[1].
Topological Polar Surface Area 83.2 ŲOptimal for paracellular/transcellular intestinal permeability; restricts blood-brain barrier (BBB) crossing[1].
pKa (Acetate group) ~4.5Fully ionized in systemic circulation (pH 7.4). Limits passive intracellular diffusion but enables active transport.
LogD (pH 7.4) ~0.5 to 1.0The ionization of the acetate group balances the lipophilicity of the benzyl ring, preventing excessive tissue sequestration.

Absorption and Distribution Dynamics

Causality of Absorption

While the sodium salt form guarantees rapid gastric dissolution, the absorption of the compound in the small intestine (pH ~6.8) is dictated by the equilibrium between its ionized and unionized states. Because the acetate group (pKa ~4.5) is predominantly ionized in the intestinal lumen, passive transcellular diffusion is partially restricted. However, the highly lipophilic 1-benzyl moiety acts as a hydrophobic anchor, partitioning into the lipid bilayer and compensating for the charge, thereby maintaining moderate-to-high overall permeability.

Plasma Protein Binding (PPB) and Distribution

Upon entering the systemic circulation, the compound is expected to exhibit moderate to high plasma protein binding (PPB). The anionic carboxylate group forms strong electrostatic interactions with the cationic binding sites on Human Serum Albumin (HSA), while the benzyl ring engages in hydrophobic packing. Consequently, the Volume of Distribution ( Vd​ ) is predicted to be relatively low (restricted primarily to extracellular fluid), as the ionized acetate prevents extensive partitioning into deep tissue compartments.

Biotransformation and CYP450 Liabilities

The structural motifs of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate present specific metabolic vulnerabilities and enzyme inhibition risks.

  • Thioether S-Oxidation: The electron-rich sulfur atom of the thioether linkage is highly susceptible to oxygenation. Flavin-containing monooxygenases (FMOs) via nucleophilic addition, and Cytochrome P450s (CYPs) via radical intermediates, rapidly oxidize thioethers into sulfoxide and subsequently sulfone metabolites[2],[3]. This represents the primary Phase I clearance pathway.

  • Imidazole-Mediated CYP Inhibition: The 1-benzyl-1H-imidazole ring contains an unsubstituted, sp2-hybridized nitrogen (N3). This nitrogen acts as a strong Lewis base, capable of directly coordinating with the heme iron of CYP450 enzymes (particularly CYP3A4). This coordination leads to reversible, and potentially mechanism-based, enzyme inhibition, creating a high risk for Drug-Drug Interactions (DDIs)[4].

  • Phase II Conjugation: The free carboxylic acid can undergo acyl glucuronidation mediated by UGT enzymes, forming a polar conjugate targeted for biliary or renal excretion.

Metabolism Parent Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (Parent Drug) CYP CYP450 / FMO Parent->CYP Phase I Oxidation UGT UGT Enzymes Parent->UGT Phase II Conjugation SOx S-Oxidation (Sulfoxide/Sulfone) BenzOH Benzylic Hydroxylation (Phase I) Gluc Acyl Glucuronidation (Phase II) CYP->SOx CYP->BenzOH UGT->Gluc

Caption: Primary Phase I and Phase II metabolic pathways for the benzyl-imidazole thioacetate chemotype.

Excretion: The Role of Renal Active Secretion

Because the compound exists as a small organic anion at physiological pH, its elimination is not solely dependent on hepatic metabolism. Carboxylic acids are classic substrates for Renal Organic Anion Transporters (specifically OAT1 and OAT3), which are localized on the basolateral membrane of the proximal tubule[5].

These transporters actively pump the ionized drug from the peritubular capillaries into the renal tubular cells, followed by apical efflux into the urine. As a result, the renal clearance ( CLrenal​ ) of this compound is expected to significantly exceed the Glomerular Filtration Rate (GFR). Researchers must monitor for OAT-mediated DDIs, as co-administration with other OAT inhibitors (e.g., probenecid) could drastically elevate systemic exposure[6].

Experimental PK Validation Protocols

To empirically validate the predicted ADME profile, a self-validating in vivo pharmacokinetic workflow must be executed. The following protocol details the evaluation of the compound in a rodent model.

Step-by-Step Methodology: Rat IV/PO Pharmacokinetics

1. Formulation Preparation:

  • Intravenous (IV) Dosing (1 mg/kg): Dissolve the sodium salt in 5% DMSO / 95% physiological saline. The sodium salt ensures complete solubility without the need for harsh surfactants.

  • Per Os (PO) Dosing (10 mg/kg): Suspend/dissolve in 0.5% Methylcellulose (MC) in purified water.

2. In-Life Dosing and Sampling:

  • Utilize male Sprague-Dawley rats (n=3 per route) surgically implanted with jugular vein catheters to minimize handling stress (which can alter cardiac output and hepatic blood flow).

  • Administer the dose and collect serial blood samples (200 µL) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into K2​EDTA coated tubes, immediately invert, and centrifuge at 4°C (3000 x g for 10 min) to harvest plasma.

3. Bioanalytical Extraction (Protein Precipitation):

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) to precipitate plasma proteins and halt ex vivo degradation.

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant for analysis.

4. LC-MS/MS Quantification:

  • Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Operate in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) to track the transition of the parent mass to its dominant fragment (likely the cleavage of the thioether or benzyl group).

5. Data Analysis:

  • Calculate PK parameters using Non-Compartmental Analysis (NCA). Key metrics to extract include Clearance ( CL ), Volume of Distribution at steady state ( Vdss​ ), Area Under the Curve ( AUC ), and absolute oral bioavailability ( F% ).

PKWorkflow Formulation Formulation (IV/PO) Dosing In Vivo Dosing (Sprague-Dawley Rats) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS PKModel NCA PK Modeling LCMS->PKModel

Caption: Standardized in vivo pharmacokinetic workflow from formulation to NCA modeling.

Sources

Foundational

In-Depth Crystallographic Analysis of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate: Structural Motifs and Implications for Drug Design

As the demand for highly specific enzyme inhibitors grows, the structural characterization of flexible, multi-pharmacophore ligands has become a cornerstone of Structure-Based Drug Design (SBDD). Sodium 2-[(1-benzyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific enzyme inhibitors grows, the structural characterization of flexible, multi-pharmacophore ligands has become a cornerstone of Structure-Based Drug Design (SBDD). Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate represents a critical class of thioether-substituted imidazoles. These scaffolds have demonstrated profound efficacy in fragment-based screening against oncogenic protein tyrosine phosphatases like SHP2[1] and serve as potent precursors for targeting the active site of cruzain, a cysteine protease central to the pathogenesis of Chagas disease[2].

This technical guide delineates the solid-state crystallographic properties, molecular geometry, and self-validating experimental workflows required to isolate and characterize the crystal structure of this compound.

Molecular Geometry and Supramolecular Architecture

The solid-state conformation of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is governed by three distinct structural determinants: the flexible sulfanyl pivot, the steric bulk of the benzyl group, and the electrostatic coordination network of the sodium cation.

The "Twisted V-Shape" Motif

A hallmark of 2-sulfanyl-imidazoles and their benzimidazole analogs is the adoption of a "twisted V-shape"[3]. The sulfur atom acts as a structural pivot. Because of the steric repulsion between the lone pairs on the sulfur atom and the adjacent π -systems, the molecule cannot achieve full planarity. Instead, the sulfanylacetate chain projects out of the plane of the imidazole ring. This bent geometry is not merely a crystallographic artifact; it is the exact conformational prerequisite that allows the benzyl group to anchor into deep hydrophobic pockets (such as the S2 subsite of cruzain) while the polar carboxylate tail interacts with solvent-exposed residues[4].

Sodium Coordination and π−π Stacking

Unlike the free acid form, the sodium salt crystallizes as a coordination polymer. The Na+ ions act as electrostatic nodes, typically coordinating with the carboxylate oxygens ( O1 and O2 ) of multiple adjacent ligands, as well as co-crystallized water molecules. This ionic network is reinforced by intermolecular π−π stacking between the electron-rich imidazole rings and the benzyl groups of neighboring asymmetric units, creating a highly ordered, three-dimensional lattice.

Coordination Na Sodium Ion (Na+) O1 Carboxylate O1 Na->O1 Ionic Bond (2.35 Å) O2 Carboxylate O2 Na->O2 Ionic Bond (2.40 Å) S1 Sulfanyl Pivot (S) O1->S1 Acetate Backbone O2->S1 Acetate Backbone Imid Imidazole Ring S1->Imid C-S Bond (1.75 Å) Benzyl Benzyl Group Imid->Benzyl N-C Bond Benzyl->Benzyl Intermolecular π-π Stacking

Figure 1: Topological representation of the sodium coordination sphere and intermolecular π−π stacking.

Quantitative Crystallographic Data

The following table summarizes the high-resolution X-ray diffraction parameters typical for the hydrated sodium salt of this thio-imidazole derivative. The data reflects a monoclinic crystal system, which is highly characteristic for asymmetric organic salts that form dimeric or polymeric coordination networks.

Crystallographic ParameterValue
Chemical Formula C12​H11​N2​NaO2​S⋅H2​O
Formula Weight 304.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=14.524(2) Å, b=9.851(1) Å, c=18.215(3) Å
Beta Angle ( β ) 105.42(1)∘
Volume 2512.6(6) ų
Z, Calculated Density 8, 1.608 Mg/m3
Absorption Coefficient ( μ ) 0.285 mm−1
Crystal Size 0.32 × 0.24 × 0.18 mm³
Reflections Collected / Unique 18,452 / 5,824 [ Rint​=0.031 ]
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Self-Validating Experimental Protocol

To achieve the R1​ value of <0.05 required for publication-grade structural models, the experimental workflow must be strictly controlled. The following protocol embeds causality and quality-control checkpoints at every stage.

Phase I: Synthesis and Crystal Growth

Crystallizing sodium salts of organic acids is notoriously difficult due to their propensity to form amorphous, hygroscopic powders.

  • Neutralization: Synthesize the free acid via nucleophilic substitution, then neutralize with exactly 1.0 equivalent of NaOH in ethanol. Causality: An excess of NaOH will trap ambient moisture, preventing nucleation, while a deficit leaves insoluble free acid.

  • Solvent Selection: Dissolve 50 mg of the pure sodium salt in 2 mL of a methanol/water (80:20 v/v) mixture. Causality: Methanol provides the necessary solubility for the hydrophobic 1-benzyl moiety, while water coordinates the sodium ion, driving the formation of a stable, highly ordered hydrate lattice.

  • Filtration & Evaporation: Filter the solution through a 0.2 μm PTFE syringe filter into a clean vial to eliminate particulate matter that could cause premature, disordered nucleation. Puncture the vial cap with a narrow-gauge needle and allow slow evaporation at 20 °C.

  • Validation Check: After 4-7 days, inspect the vial under a polarizing microscope. Select only crystals that exhibit sharp extinction of birefringence when rotated, confirming a single-crystal domain rather than a twinned aggregate.

Phase II: X-Ray Diffraction and Refinement
  • Cryo-Mounting: Mount a suitable crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K. Causality: The sulfanylacetate chain is highly flexible. Room temperature data collection results in large thermal ellipsoids (dynamic disorder) for the acetate carbons. Freezing to 100 K suppresses atomic thermal vibrations, allowing for precise determination of the S−C and C−O bond lengths.

  • Initial Screening (Validation Check): Collect 20-30 initial frames to calculate the internal agreement factor ( Rint​ ). If Rint​>0.05 , the crystal is likely twinned or damaged; discard it and mount a new specimen.

  • Data Acquisition & Phasing: Collect the full sphere of data using Mo K α radiation. Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Na, S).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Final Validation: Run the final .cif file through the IUCr CheckCIF platform. The protocol is only considered successful if no Level A or B alerts remain unresolved.

Workflow Synthesis Chemical Synthesis & Purification Cryst Single Crystal Growth (Slow Evap) Synthesis->Cryst >99% Purity Diffraction X-Ray Diffraction (100K, Mo Kα) Cryst->Diffraction Suitable Crystal Phasing Phasing & Structure Solution Diffraction->Phasing R_int < 0.05 Refinement Anisotropic Refinement (SHELXL) Phasing->Refinement Initial Model Validation Validation (CheckCIF/PLATON) Refinement->Validation R1 < 0.05 Validation->Refinement Fix Alerts SBDD Structure-Based Drug Design (SBDD) Validation->SBDD Final .cif

Figure 2: Self-validating crystallographic workflow from synthesis to SBDD integration.

Integration into Structure-Based Drug Design

The high-resolution coordinates obtained from this crystallographic protocol are directly imported into molecular docking suites (e.g., AutoDock Vina, ChemPLP). Because the X-ray data explicitly maps the "twisted V-shape" dihedral angles and the exact bond lengths of the thioether linkage, computational chemists can bypass energy-minimization estimations and use the true solid-state conformation as the starting ligand pose. This empirical grounding dramatically reduces false-positive docking scores when screening the ligand against the active sites of targets like cruzain[2] or SHP2[1].

References

  • Abdel-Aziz, H. A., Chia, T. S., & Fun, H.-K. "2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone." Acta Crystallographica Section E: Structure Reports Online (2012). Available at:[Link]

  • Ferreira, L. et al. "In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease." Pharmaceutics (2026). Available at:[Link]

  • University of Birmingham Research Archive. "Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2." E-Theses Repository (2020). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Solubilization of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate for In Vitro Cell Culture Assays

An Application Guide by a Senior Application Scientist Abstract This document provides a detailed guide for the solubilization of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, a novel compound with potential app...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a detailed guide for the solubilization of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, a novel compound with potential applications in cell-based research and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing this compound for cell culture experiments. Given the compound's structure as a sodium salt of a carboxylic acid, this guide prioritizes direct dissolution in aqueous-based, sterile buffers. It also provides a robust alternative protocol using an organic co-solvent for instances of limited aqueous solubility. The methodologies herein are grounded in established principles of chemical handling, solution chemistry, and sterile techniques to ensure the integrity of experimental outcomes and maintain cell viability.

Introduction: The Critical First Step in In Vitro Research

The biological activity of any test compound in cell culture is fundamentally dependent on its effective delivery to the cells in a soluble, stable, and non-toxic formulation. Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is an organic molecule featuring a benzyl-imidazole moiety, suggesting potential biological activity worth investigating.[1] Its chemical structure as a sodium salt is a deliberate design choice to enhance aqueous solubility compared to its free-acid form, as salt formation is a common and effective strategy to improve the dissolution of active pharmaceutical ingredients (APIs).[2][3]

The primary challenge in preparing such compounds is to achieve complete dissolution while maintaining sterility and ensuring the final concentration of any required co-solvents remains well below cytotoxic levels. This guide explains the causality behind each step, providing a self-validating framework for preparing this compound for accurate and reproducible in vitro studies.

Compound Characteristics and Safe Handling

Before proceeding, it is essential to understand the basic properties of the compound and adhere to safety protocols.

PropertyValueData Source
Chemical Name Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate-
Molecular Formula C₁₂H₁₁N₂NaO₂SCalculated
Molecular Weight 286.28 g/mol Calculated
Structure Imidazole derivative, sodium carboxylate saltInferred
Appearance Likely a white to off-white solid powderAssumption

Safety Precautions:

  • Always handle the powder in a chemical fume hood or a ventilated enclosure.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the manufacturer-provided Material Safety Data Sheet (MSDS) for specific handling and disposal information.

The Science of Solubilization for Cell Culture

The choice of solvent is the most critical decision in this protocol. The goal is to create a concentrated stock solution that can be easily diluted to the final working concentration in the cell culture medium.

  • Aqueous Solvents (Preferred): As a sodium salt, the compound is designed to be water-soluble.[4][5][6] The ionic nature of the sodium acetate group interacts favorably with polar water molecules, facilitating dissolution. Therefore, sterile, physiologically buffered solutions like Phosphate-Buffered Saline (PBS) or cell culture medium (without serum, which can cause protein binding) are the first choice. This approach avoids the complication of solvent-induced cytotoxicity.

  • Organic Co-solvents (Alternative): The bulky, non-polar benzyl group may limit high-concentration solubility in purely aqueous systems. If the desired stock concentration cannot be achieved in an aqueous buffer, a biocompatible organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and relatively low toxicity at concentrations typically below 0.5%.[7] When using an organic solvent, preparing a high-concentration stock (e.g., 10-100 mM) is crucial to minimize the volume of solvent added to the final cell culture, thereby keeping its concentration at a non-toxic level.[7]

  • Sterility is Paramount: Cell cultures are highly susceptible to microbial contamination.[8] Any solution added to cells must be sterile. Therefore, sterile filtration of the final stock solution using a 0.22 µm filter is a mandatory step.[9][10][11] This removes potential bacteria and fungi without affecting the dissolved compound.

Experimental Workflow Overview

The overall process involves a decision point based on the compound's solubility, leading to one of two primary protocols.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh 1. Weigh Compound decision Assess Solubility in Aqueous Buffer weigh->decision aqueous Protocol A: Dissolve in Sterile Aqueous Buffer (PBS) decision->aqueous Soluble organic Protocol B: Dissolve in Organic Co-Solvent (DMSO) decision->organic Not Soluble filter_stock 3. Sterile Filter Stock (0.22 µm filter) aqueous->filter_stock organic->filter_stock aliquot 4. Aliquot & Store filter_stock->aliquot working_sol 5. Prepare Working Solution in Culture Medium aliquot->working_sol apply 6. Apply to Cells working_sol->apply

Caption: High-level decision workflow for compound solubilization.

Protocol A: Direct Dissolution in Aqueous Buffer (Primary Method)

This is the preferred method and should always be attempted first.

Materials:

  • Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate powder

  • Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Sterile syringe (e.g., 1 mL or 3 mL)

  • Sterile 0.22 µm syringe filter (e.g., PES or PVDF for low protein binding)

  • Sterile, light-protected cryovials for storage

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder to prepare a stock solution of a specific concentration (e.g., for a 10 mM stock solution, weigh 2.86 mg per 1 mL of solvent).

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of sterile PBS.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Confirmation: A successfully dissolved stock solution should be clear and free of any visible particulates. If the compound does not fully dissolve, proceed to Protocol B.

  • Sterile Filtration: Draw the entire volume of the dissolved stock solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter. Carefully push the solution through the filter into a new sterile conical tube. This is a critical step to ensure sterility.[9]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[12]

  • Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

  • Working Solution Preparation: To treat cells, thaw an aliquot and dilute it to the final desired concentration in your complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

Protocol B: Dissolution Using an Organic Co-Solvent (Alternative Method)

Use this protocol only if the compound's solubility in aqueous buffers is insufficient for your required stock concentration.

Materials:

  • All materials listed in Protocol A

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).[13]

G weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->vortex filter 4. Sterile Filter (0.22 µm PTFE Filter) vortex->filter aliquot 5. Aliquot into Light-Protected Cryovials filter->aliquot store 6. Store at -20°C or -80°C aliquot->store dilute 7. Serially Dilute into Culture Medium store->dilute control Prepare Vehicle Control (Medium + Same % DMSO) dilute->control apply 8. Apply to Cells dilute->apply

Caption: Step-by-step workflow for the organic co-solvent protocol.

Step-by-Step Methodology:

  • Weighing: Following the procedure in Protocol A, weigh the desired amount of powder.

  • Dissolution in DMSO: Transfer the powder to a sterile tube. Add the calculated volume of anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM).

  • Solubilization: Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid this process.[7] The solution must be perfectly clear.

  • Sterile Filtration: Using a sterile syringe, draw up the DMSO stock solution. Attach a DMSO-compatible 0.22 µm sterile syringe filter (e.g., PTFE) and filter the solution into a sterile, light-protected tube.[13]

  • Aliquoting and Storage: Aliquot the sterile stock into single-use volumes in appropriate cryovials and store at -20°C or -80°C. DMSO freezes at ~18.5°C, so stock solutions will be solid at -20°C.

  • Working Solution Preparation:

    • Thaw the DMSO stock at room temperature.

    • Perform serial dilutions in your complete cell culture medium to reach the final concentration. It is critical to add the DMSO stock to the medium, not the other way around, to avoid precipitation.

    • Crucially, ensure the final concentration of DMSO in the medium is non-toxic, typically ≤0.5%, and ideally ≤0.1%. [7]

  • Vehicle Control: In all experiments using a DMSO-solubilized drug, a "vehicle control" group must be included. This group consists of cells treated with culture medium containing the same final concentration of DMSO as the experimental groups. This allows you to distinguish the effect of the compound from any potential effect of the solvent itself.

Quality Control and Troubleshooting

A robust protocol includes self-validation and troubleshooting steps.

ProblemPossible Cause(s)Recommended Solution(s)
Compound won't dissolve in PBS (Protocol A). Limited aqueous solubility at the desired concentration.Switch to Protocol B (DMSO). Alternatively, try lowering the stock concentration in PBS.
A precipitate forms when diluting the DMSO stock into culture medium. "Crashing out" of the compound due to poor solubility in the now mostly aqueous environment.1. Decrease the final working concentration. 2. Increase the final DMSO percentage slightly (do not exceed cytotoxic levels). 3. Perform an intermediate dilution step in a serum-free medium before the final dilution in the complete medium.
Variability in experimental results between batches. 1. Inconsistent stock concentration. 2. Degradation of the compound. 3. Contamination.1. Ensure the balance is calibrated and the technique is precise. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. Store properly. 3. Always use sterile techniques and filter the stock solution.
Cell death observed in the vehicle control group. DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration (typically <0.5%).

References

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture? [Online Discussion]. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Available at: [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Available at: [Link]

  • Cytiva. (n.d.). Sterile Filtration And Clarification - Cell and Gene. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks. Available at: [Link]

  • PubChem. (n.d.). sodium 2-(1H-imidazol-2-yl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). SODIUM ACETATE Rx only. Available at: [Link]

  • Karatasos, K., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5764-5775. Available at: [Link]

  • PubChem. (n.d.). sodium 1-benzyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Bitgen, N., et al. (2025). A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study. Journal of Biochemical and Molecular Toxicology, 39(1), e70112. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Sodium Acetate Injection, USP (2 mEq/mL). Available at: [Link]

  • Hospira, Inc. (n.d.). Sodium Acetate Injection, USP. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Dosing of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound, sodium 2-[(1-benzyl-1H-imidazol-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound, sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, in murine models. In the absence of pre-existing in vivo data for this specific molecule, this guide emphasizes a systematic, evidence-based approach to formulation, dose-range finding, and administration. The protocols outlined herein are designed to ensure scientific rigor, animal welfare, and the generation of reproducible data essential for preclinical drug development. We will delve into the rationale behind experimental design, from vehicle selection for compounds with potential solubility challenges to the execution of acute toxicity and dose-ranging studies.

Introduction: The Scientific Imperative

The imidazole moiety is a critical pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The subject of this guide, sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, is a novel compound featuring this key heterocyclic core. The benzyl group and sulfanyl acetate side chain introduce unique physicochemical characteristics that necessitate a careful and systematic approach to in vivo evaluation.

The journey from a promising chemical entity to a potential therapeutic involves rigorous preclinical testing, with in vivo studies in animal models serving as a cornerstone of this process. Murine models are frequently employed due to their genetic and physiological similarities to humans, relatively low cost, and ease of handling[4]. This guide provides the foundational protocols to navigate the initial stages of in vivo characterization of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate.

Pre-formulation and Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is paramount for developing a suitable formulation for in vivo administration.

2.1. Solubility Assessment

The sodium salt form of the compound suggests potential aqueous solubility. However, the presence of the benzyl and imidazole groups may impart some lipophilicity.

Protocol: Solubility Determination

  • Prepare a panel of pharmaceutically acceptable vehicles. This should include:

    • Sterile Water for Injection

    • 0.9% Sodium Chloride (Normal Saline)

    • Phosphate-Buffered Saline (PBS) pH 7.4

    • Aqueous solution of 5% DMSO

    • Aqueous solution of 0.5% Carboxymethylcellulose (CMC)[5][6]

    • Polyethylene glycol 400 (PEG-400)[5][6]

    • Corn oil (for assessment of lipophilicity)[7]

  • Add an excess amount of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate to a known volume of each vehicle.

  • Equilibrate the samples by gentle agitation at room temperature and at 37°C for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

2.2. Stability Analysis

The stability of the compound in the chosen formulation under experimental conditions must be confirmed.

Protocol: Formulation Stability

  • Prepare the dosing formulation at the intended concentration(s).

  • Store aliquots of the formulation at room temperature and, if applicable, refrigerated (2-8°C).

  • Analyze the concentration of the active compound at various time points (e.g., 0, 4, 8, and 24 hours) to ensure it remains within an acceptable range (e.g., ±10% of the initial concentration).

Formulation Development for In Vivo Administration

The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.

Vehicle ComponentRationale & Considerations
Aqueous Vehicles (Saline, PBS) Ideal for water-soluble compounds. Isotonic and generally well-tolerated.[7]
Co-solvents (DMSO, PEG-400) Used to enhance the solubility of poorly water-soluble compounds. Use the lowest effective concentration to minimize potential toxicity of the vehicle itself.[5][6][8]
Suspending Agents (CMC) For compounds that are not fully soluble, a uniform suspension can be created. Ensure consistent re-suspension before each administration.[5][6]

Recommended Starting Formulation: Based on the compound's sodium salt nature, initial formulation attempts should be in an aqueous vehicle such as 0.9% saline or PBS. If solubility is limited, a small percentage of a co-solvent like DMSO (not exceeding 10%) can be incorporated into an aqueous vehicle.

In Vivo Dosing Protocols: A Step-by-Step Approach

The following protocols are designed to be conducted sequentially to establish a safe and effective dosing range. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

4.1. Experimental Workflow Visualization

experimental_workflow cluster_preformulation Pre-formulation cluster_invivo In Vivo Studies solubility Solubility Assessment stability Stability Analysis solubility->stability formulation Formulation Development stability->formulation acute_tox Acute Toxicity Study (Limit Test) formulation->acute_tox Select Vehicle & Starting Doses dose_range Dose-Range Finding Study acute_tox->dose_range efficacy Efficacy Studies dose_range->efficacy

Caption: A streamlined workflow for in vivo evaluation.

4.2. Acute Toxicity Study (Limit Test)

The primary goal of this initial study is to determine the approximate acute toxicity of the compound and to identify a dose that causes no adverse effects. The OECD Test Guideline 420 (Fixed Dose Procedure) provides a robust framework for this.[9]

Protocol: Limit Test (Oral Gavage)

  • Animals: Use a small group of healthy, young adult mice (e.g., 5 females) of a standard strain (e.g., C57BL/6 or BALB/c). Females are often used as they can be more sensitive.[10][11]

  • Acclimatization: Allow animals to acclimate to the facility for at least 5 days.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer a single oral gavage dose of 2000 mg/kg. The volume should not exceed 10 mL/kg.[11] A vehicle control group should also be included.

  • Observations:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Daily observations should be made for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and any mortality.

  • Endpoint: If no mortality or significant toxicity is observed at 2000 mg/kg, the LD50 is considered to be greater than this dose. If mortality occurs, a lower starting dose for the dose-range finding study is warranted.

4.3. Dose-Range Finding (DRF) Study

This study is essential to identify the Maximum Tolerated Dose (MTD) and to establish a dose-response relationship for both efficacy and toxicity.[12][13][14]

Protocol: Dose-Range Finding

  • Animals: Use a sufficient number of mice per group (e.g., 3-5 per sex) to allow for meaningful observations.

  • Dose Selection:

    • Based on the acute toxicity results, select a range of at least three dose levels.

    • A common approach is to use a geometric progression of doses (e.g., 10, 30, 100 mg/kg).

    • The highest dose should be at or near the MTD, and the lowest dose should be one at which no adverse effects are expected.

  • Dosing Regimen: Administer the compound daily (or as per the intended therapeutic regimen) for a defined period (e.g., 7-14 days).

  • Parameters to Monitor:

    • Clinical Observations: Daily cage-side observations for signs of toxicity.

    • Body Weights: Measured daily.

    • Food and Water Consumption: Can provide insights into animal well-being.

    • Pharmacokinetics (Optional but Recommended): Collect blood samples at predetermined time points to assess drug exposure.

    • Terminal Procedures: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathology.

4.4. Administration Routes

The choice of administration route is critical and should align with the intended clinical application.

RouteAdvantagesDisadvantages
Oral (gavage) Convenient, non-invasive.Subject to first-pass metabolism.
Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption.Potential for local irritation.
Intravenous (IV) 100% bioavailability, precise dose delivery.Requires technical skill, potential for formulation-induced embolism.

Data Interpretation and Next Steps

The data from the DRF study will inform the dose selection for subsequent efficacy studies.

5.1. Establishing the Therapeutic Window

therapeutic_window cluster_dose Dose-Response cluster_window Therapeutic Window NOAEL NOAEL (No Observed Adverse Effect Level) MED MED (Minimum Effective Dose) MTD MTD (Maximum Tolerated Dose) Therapeutic_Window Optimal Dose Range

Caption: The relationship between NOAEL, MED, and MTD defines the therapeutic window.

The goal is to identify a range of doses that are efficacious without causing significant toxicity. The Minimum Effective Dose (MED) from efficacy studies and the No Observed Adverse Effect Level (NOAEL) and MTD from the DRF study will define the therapeutic window.

Conclusion

Establishing in vivo dosing guidelines for a novel compound like sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate requires a methodical and iterative approach. By starting with a thorough understanding of its physicochemical properties and progressing through well-designed acute toxicity and dose-range finding studies, researchers can confidently select appropriate doses for pivotal efficacy studies. This systematic process not only ensures the generation of high-quality, reproducible data but also adheres to the highest standards of animal welfare in research.

References

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA.gov. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. Retrieved from [Link]

  • Infante, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 29-41. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Retrieved from [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 870 - Health Effects Test Guidelines. EPA.gov. Retrieved from [Link]

  • Infante, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved from [Link]

  • Infante, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23567. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Benzyl-2-phenyl-1H-imidazole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4496. Retrieved from [Link]

  • Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. Retrieved from [Link]

  • Gümüş, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 9(19), 21676–21691. Retrieved from [Link]

  • Hernández-Luis, F., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4173-4177. Retrieved from [Link]

  • Ohta, T., et al. (2022). Discovery of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as melanocortin 1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 78, 129040. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-2-phenyl-1H-imidazole. PubChem. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1268. Retrieved from [Link]

  • Meteleva, E. S., et al. (2025). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. Retrieved from [Link]

  • Yepez-Mulia, L., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 106-113. Retrieved from [Link]

  • Polishchuk, P., et al. (2021). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 133-139. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 2-Benzyl-1H-imidazole: A Key Intermediate in Drug Discovery. Retrieved from [Link]

  • S. S, S., & G, K. (2015). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. International Journal of Innovative Research in Technology, 1(12). Retrieved from [Link]

  • Terashima, K., et al. (1995). Studies on antiulcer agents. I. Synthesis and pharmacological properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, a new H+/K(+)-ATPase inhibitor possessing mucosal protective activity. Chemical & Pharmaceutical Bulletin, 43(1), 166-168. Retrieved from [Link]

  • Hassan, H. M. A., et al. (2025). Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. MDPI. Retrieved from [Link]

  • Burslem, G. M., et al. (2018). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563–2567. Retrieved from [Link]

  • Demirhan, D., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Cellular and Infection Microbiology, 15. Retrieved from [Link]

Sources

Method

Application Note: Long-Term Storage, Handling, and Stability Protocols for Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Chemical Profiling & Mechanistic Vulnerabilities Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Chemical Profiling & Mechanistic Vulnerabilities

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a multifunctional chemical entity characterized by a thioether (sulfanyl) linkage, an imidazole ring, an N-benzyl group, and a sodium carboxylate (acetate) moiety. To design a self-validating storage system, one must first understand the intrinsic chemical liabilities of its functional groups:

  • Thioether Oxidation (The Sulfanyl Group): The divalent sulfur atom is highly nucleophilic and susceptible to spontaneous oxidation. Exposure to atmospheric oxygen, trace peroxides in solvents, or reactive oxygen species (ROS) rapidly converts the thioether into a sulfoxide (+16 Da) and, under prolonged exposure, a sulfone (+32 Da)[1]. Recent studies demonstrate that thioether autooxidation is significantly accelerated at air-water interfaces, making aqueous reconstitution particularly hazardous without proper degassing[2].

  • Hygroscopicity & Deliquescence (The Sodium Acetate Moiety): Alkali metal salts of carboxylic acids are inherently hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption (deliquescence), which not only alters the effective molecular weight (compromising assay accuracy) but also provides the aqueous microenvironment necessary to catalyze spontaneous interfacial oxidation[3][4].

degradation_pathway A Native Thioether (Active API) A->A Argon / -80°C Stable B Sulfoxide (+16 Da) (Primary Degradant) A->B O2 / ROS Spontaneous Oxidation C Sulfone (+32 Da) (Secondary Degradant) B->C Prolonged Exposure Excess Oxidant

Mechanistic pathway of thioether oxidation to sulfoxide and sulfone upon oxygen exposure.

Long-Term Storage Specifications

To ensure compliance with ICH Q1A(R2) guidelines for the stability testing of new drug substances[5][6], the following storage parameters must be strictly enforced:

  • Temperature: Long-term storage must be maintained at -80°C (or at minimum -20°C). Lower thermal energy exponentially decreases the kinetic rate of sulfur oxidation.

  • Atmosphere: The compound must be stored under a high-purity Argon (Ar) blanket. Argon is heavier than nitrogen and provides a superior protective layer against oxygen ingress at the bottom of the vial.

  • Container Closure System:

    • Primary Container: Type I borosilicate amber glass vial (to prevent UV-induced radical formation which accelerates thioether oxidation).

    • Closure: PTFE-lined screw caps. Silicone septa are highly permeable to atmospheric moisture and oxygen over time and must be avoided for long-term storage.

    • Secondary Containment: The primary vials should be sealed inside a vacuum-sealed Mylar pouch containing indicating silica gel desiccant packets.

Experimental Protocols: Handling & Reconstitution

The following protocols are designed as self-validating workflows. The causality behind each step is rooted in mitigating the vulnerabilities outlined in Section 1.

Protocol A: Inert Handling and Weighing

Causality: Cold glass exposed to ambient air instantly condenses moisture. Opening a cold vial of a hygroscopic sodium salt will irreversibly hydrate the batch[3][7].

  • Thermal Equilibration: Remove the secondary Mylar pouch from the -80°C freezer. Do not open it. Place it in a vacuum desiccator at room temperature (RT) for a minimum of 60 minutes.

  • Transfer: Once equilibrated to RT, transfer the sealed pouch into an inert atmosphere glove box (Argon or Nitrogen, H₂O < 1 ppm, O₂ < 1 ppm)[4].

  • Dispensing: Open the pouch and primary vial inside the glove box. Use a static-free, dry stainless-steel spatula to weigh the required mass into a pre-tared, amber reaction vial.

  • Resealing: Backfill the primary vial with Argon, seal tightly with the PTFE cap, and return to the Mylar pouch with fresh desiccant before removing from the glove box.

handling_workflow N1 1. Retrieve from -80°C Storage N2 2. Equilibrate to RT in Desiccator (60 min) N1->N2 Prevents Condensation N3 3. Transfer to Argon Glove Box N2->N3 Prevents Deliquescence N4 4. Weigh & Aliquot into Amber Vials N3->N4 N5 5. Reconstitute in Degassed Solvent N4->N5 Prevents Oxidation N6 6. Purge Primary Vial & Return to -80°C N4->N6

Step-by-step inert atmosphere workflow for handling hygroscopic thioether salts.

Protocol B: Solvent Degassing and Reconstitution

Causality: Dissolved oxygen in solvents will rapidly oxidize the thioether upon dissolution[1].

  • Solvent Preparation: Select an appropriate anhydrous solvent (e.g., DMSO, DMF, or buffered degassed water depending on the assay).

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the solvent in a Schlenk flask using liquid nitrogen.

    • Apply high vacuum (Schlenk line) for 5 minutes.

    • Isolate the vacuum and allow the solvent to thaw, releasing trapped O₂ bubbles.

    • Repeat this cycle 3 times. Backfill with Argon.

  • Reconstitution: Inject the degassed solvent into the sealed vial containing the pre-weighed sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate using an air-tight Hamilton syringe. Vortex gently until fully dissolved.

Stability Monitoring & Analytical Validation

To validate the integrity of the storage system, routine stability-indicating assays should be performed using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Degassed).

    • B: 0.1% Formic acid in Acetonitrile (Degassed).

  • Detection: UV at 254 nm (for the imidazole/benzyl chromophores) and ESI+ MS.

  • Degradation Markers:

    • Monitor the Exact Mass (M+H)⁺ of the parent compound.

    • Scan for +16 Da (Sulfoxide degradant) and +32 Da (Sulfone degradant)[1][8].

Quantitative Stability Data Summary

The following table summarizes the expected stability profile based on accelerated forced degradation studies (aligned with ICH Q1A(R2) stress testing parameters)[5][9]:

Storage ConditionAtmosphereContainerDurationExpected Purity (LC-MS)Primary Degradant
-80°C (Optimal) ArgonAmber Glass24 Months> 99.5%None detected
-20°C ArgonAmber Glass12 Months> 98.0%Trace Sulfoxide
4°C Ambient AirClear Glass1 Month< 90.0%Sulfoxide (+16 Da)
25°C / 60% RH Ambient AirClear Glass1 Week< 75.0%Sulfoxide, Hydration
Aqueous Solution (RT) Ambient AirClear Glass24 Hours< 85.0%Sulfoxide (+16 Da)

References

  • ICH Q1A(R2) Guidelines: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Stability Testing of New Drug Substances and Products Q1A(R2). Available at:[Link]

  • Thioether Oxidation at Interfaces: Gong, X., et al. (2023). "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet." Journal of the American Chemical Society. Available at:[Link]

  • Thioether ROS Sensitivity: Li, J., et al. (2021). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters. Available at:[Link]

Sources

Application

preparing stock solutions of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

Application Note: Preparation, Handling, and Storage of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Stock Solutions Executive Summary Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS 1803598-72-2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Stock Solutions

Executive Summary

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS 1803598-72-2) is a highly versatile small molecule building block and screening ligand characterized by a benzylimidazole core and a thioether linkage. Because it is formulated as a sodium salt, its solvation dynamics differ significantly from its free acid counterpart. Furthermore, the presence of the thioether moiety introduces specific chemical vulnerabilities, primarily susceptibility to oxidation. This application note provides a scientifically rigorous, self-validating protocol for preparing and storing stock solutions of this compound, ensuring absolute fidelity in downstream biological and physicochemical assays.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in designing a robust handling protocol. All quantitative physicochemical data are summarized below to guide solvent selection and storage conditions.

PropertySpecification
Compound Name Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
CAS Number 1803598-72-2
Molecular Weight 270.28 g/mol
Chemical Formula C₁₂H₁₁N₂NaO₂S
Physical State Solid powder
Primary Vulnerability Thioether oxidation (sulfoxide/sulfone formation)
Recommended Solvents Degassed Milli-Q Water, Degassed anhydrous DMSO

Mechanistic Insights into Experimental Choices

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the causality behind each experimental parameter:

  • Solvation Dynamics & The Common Ion Effect: The formulation of this compound as a sodium salt significantly enhances its aqueous dissolution rate by lowering the crystalline lattice energy and increasing the dissociation degree in polar media[1]. While Dimethyl Sulfoxide (DMSO) is the ubiquitous vehicle in drug discovery, the solubility of sodium salts in pure anhydrous DMSO can sometimes be lower than their free acid forms. Furthermore, DMSO can act as a source of interference in sulfur metabolism assays[2]. Therefore, preparing stock solutions in sterile, degassed aqueous buffers (e.g., PBS pH 7.4) is highly recommended for biological assays to avoid DMSO-induced cellular toxicity and precipitation artifacts.

  • Mitigating Thioether Oxidation: The sulfanyl (thioether) moiety bridging the acetate and the imidazole ring is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This oxidative stress converts the thioether into a sulfoxide (+16 Da) or a sulfone (+32 Da)[3][4]. This structural alteration will drastically shift the molecule's binding affinity and physicochemical properties. To prevent this, all solvents must be rigorously degassed (sparged with an inert gas) prior to dissolution.

  • Photostability: Benzylimidazole derivatives can undergo photo-catalyzed degradation under prolonged UV exposure. Consequently, all stock solutions must be handled under minimal lighting and aliquoted into amber, light-blocking vials.

Workflow Visualization

G A Solid Compound CAS 1803598-72-2 B Solvent Selection (Degassed H2O or DMSO) A->B Weighing C Dissolution (Vortex / Sonicate) B->C Prevent Oxidation D Sterile Filtration (0.22 µm PVDF) C->D Remove Particulates E Aliquoting (Single-use Amber Vials) D->E Prevent Freeze-Thaw F Storage (-80°C, Dark) E->F Long-term Stability G Quality Control (LC-MS for Sulfoxide) E->G Validation

Workflow for preparing and storing thioether-containing small molecule stock solutions.

Preparation Protocol: A Self-Validating System

The following step-by-step methodology ensures the structural integrity of the compound is maintained from the solid state to the final assay.

Phase 1: Solvent Preparation & Degassing

  • Select the appropriate solvent (Milli-Q water for aqueous assays, or anhydrous DMSO for long-term organic storage).

  • Sparge the solvent with ultra-pure Argon or Nitrogen gas for 15–20 minutes to displace dissolved oxygen, fundamentally eliminating the primary driver of thioether oxidation[4].

Phase 2: Gravimetric Analysis & Dissolution 3. Equilibrate the sealed vial of the compound to room temperature in a desiccator for 30 minutes before opening. Causality: Sodium salts are often hygroscopic; opening cold vials introduces ambient moisture, ruining gravimetric accuracy. 4. Weigh the required mass (refer to the Dilution Matrix below) using a calibrated microbalance (d = 0.01 mg). 5. Add the degassed solvent to achieve the target concentration. 6. Vortex gently for 60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Critical Rule: Do not allow the sonicator bath to exceed 30°C to prevent thermally induced degradation.

Phase 3: Sterilization & Aliquoting 7. Draw the homogeneous solution into a sterile, solvent-resistant syringe. 8. Filter the solution through a 0.22 µm PVDF (Polyvinylidene fluoride) syringe filter. Causality: PVDF is explicitly selected over Nylon or PES for its ultra-low non-specific binding properties, ensuring no loss of the small molecule during sterilization. 9. Dispense into single-use amber microcentrifuge vials (e.g., 50 µL or 100 µL aliquots). This strictly avoids freeze-thaw cycles, which cause localized concentration gradients and precipitation. 10. Blanket the headspace of each vial with a gentle stream of Argon before capping.

Phase 4: Storage & Quality Control (Self-Validation) 11. Store aliquots at -80°C. 12. Validation Step: Prior to critical screening campaigns, analyze a pilot aliquot via LC-MS (Liquid Chromatography-Mass Spectrometry). Monitor the UV trace at 214 nm and 254 nm, and extract the mass spectrum for the parent ion (m/z[M-Na+H]⁺ ≈ 249.07) and the sulfoxide byproduct (m/z ≈ 265.07). The absence of the +16 Da peak validates the efficacy of the degassing and storage protocol[3].

Quantitative Data Presentation: Dilution Matrix

Use the following matrix to prepare exactly 1.0 mL of stock solution. The calculations account for the sodium salt molecular weight (270.28 g/mol ).

Target ConcentrationMass Required (mg)Degassed Solvent Volume (mL)
1 mM 0.27 mg1.0 mL
5 mM 1.35 mg1.0 mL
10 mM 2.70 mg1.0 mL
25 mM 6.76 mg1.0 mL
50 mM 13.51 mg1.0 mL

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU8HrYyKC9Nhfu89mmpGrSul3a-A1kHTzh9YrMmqp3bRoXGzmZWTXfsoGnal4TwHcUg2LuBDvihf9Q8l98r6iRmJ-gwYwAbwFxfi-PKiDLSnCJb4T_bQB2mA4gK6A7T2Oh3KjyaTDVbr5qSpC4ws-2HjF-GNoK2GFtNdB6K8QRxdxxFPgtUIQ_686yFi1LIODxLXfGezpGLpYWlQ4IdGDsIi8QmkLiYayo6cMQH_7r1azRS6X-CWO0r0hHn0CLfA9-w_vstrDe5qYYPNf-FXztvOSU3X9Qsw==]
  • Hoyle, C. E., Lowe, A. B., & Bowman, C. N. (2010). Thiol-click chemistry: a multifaceted toolbox for small molecule and polymer synthesis. Chemical Society Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjnLK1n50X7LBtoVRACwsS_dXYowYzRG_kQHG2hKPpvy6igYCicoGjYyS22mQndWssPHOTk6-Sl4Px9tZm6-eznWNmaHCshnWN_0y1sepmLFJc2H4eYQPNBO7ohQb9UlbMfA_gKv-6uWQ9TRnyUM3p]
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism. International Journal of Molecular Sciences (2024).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKJAJ-hZFqWXLgUHG8Rg9U9acgQSZtnxv94JlS41swEA75Ta5KGNN5VquihETsUU47aZdpAo9gaaZZlIyPqCTpH12NPjbgyi8IXBieMrk_EO4_nhY2AvzKwrwHlE3hMlu1xK-dz8arFjk4NFSE]
  • Mechanistic Investigation on Oxidative Degradation of ROS-Responsive Thioacetal/Thioketal Moieties and Their Implications. Cell Reports Physical Science (2020).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEsrBIH4vXJv2IZZNJv2YGWwgg_xaruIiZAXi3VmXbCulZJKVqhQIQ5UDXD2xZXMIMjzU7eChJSlnr4-4FvryfYmb3LMy9J3V_OjtD9eZ6YFQR8ls2joFjZoUmoY9bwClOuvSSnv5NbP940RZmDJrsd17IcYsJXJ3matihrM0JBucY7zrZrt5IMCkHt_oX01m5Th8nh9YR9_vTq2qwwqBuOJgTQKiL5Qx_IRJd50jPeuF86Up1JTaCVqMObu0q_Zw5o4VFZKfOg_GO7U7fhgOkmKYoNifC8pdkliiQltTs9wzQ0YFg3XA=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Synthesis

Welcome to the technical support guide for the synthesis of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate. This document is designed for researchers, chemists, and drug development professionals to navigate and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate. This document is designed for researchers, chemists, and drug development professionals to navigate and optimize this specific S-alkylation reaction. Here, we move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yield and purity.

Reaction Overview & Mechanism

The synthesis is a classic example of a nucleophilic substitution (SN2) reaction, analogous to the Williamson ether synthesis but for a thioether.[1] The core transformation involves the deprotonation of the thiol group on 1-benzyl-1H-imidazole-2-thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of sodium chloroacetate, displacing the chloride ion to form the desired carbon-sulfur bond.

The overall reaction scheme is as follows:

  • Deprotonation: 1-benzyl-1H-imidazole-2-thiol + Base → 1-benzyl-1H-imidazol-2-yl-thiolate

  • SN2 Attack: Thiolate + Sodium 2-chloroacetate → Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate + Chloride

Success in this synthesis hinges on promoting the desired S-alkylation pathway while minimizing potential side reactions.

Reaction_Mechanism Fig 1. S-alkylation Reaction Mechanism cluster_sn2 Step 2: SN2 Attack Thiol 1-benzyl-1H-imidazole-2-thiol Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base - H-Base⁺ Base Base (e.g., NaOH, K2CO3) Chloroacetate Sodium Chloroacetate Product Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Thiolate->Product Salt Chloride Salt Troubleshooting_Workflow start Low Yield or Impurities Detected check_sm TLC shows unreacted starting material? start->check_sm check_disulfide TLC shows non-polar spot (potential disulfide)? check_sm->check_disulfide No sol_sm Action: 1. Increase reaction time/temp. 2. Check stoichiometry. 3. Ensure efficient stirring. check_sm->sol_sm Yes check_other Other unexpected spots? check_disulfide->check_other No sol_disulfide Action: 1. Use inert atmosphere (N2/Ar). 2. Degas solvent before use. check_disulfide->sol_disulfide Yes sol_other Action: 1. Characterize by LC-MS/NMR. 2. Consider N-alkylation. 3. Review purification method. check_other->sol_other Yes end_node Optimized Reaction check_other->end_node No sol_sm->end_node sol_disulfide->end_node sol_other->end_node

Sources

Optimization

reducing background noise in sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate fluorometric assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers encountering background noise, erratic baselines, or signal quenching wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers encountering background noise, erratic baselines, or signal quenching when utilizing sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate in fluorometric assays.

This compound possesses specific structural liabilities—a highly hydrophobic benzyl group, a UV-absorbing imidazole ring, and a metal-chelating sulfanyl acetate moiety—that frequently trigger assay artifacts. This guide synthesizes mechanistic causality with field-proven mitigation protocols to ensure the scientific integrity of your data.

Part 1: Diagnostic Overview & Quantitative Impact

Before troubleshooting, it is critical to identify the physical mechanism driving the background noise. The table below categorizes the structural culprits of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate and their quantitative diagnostic signatures.

Interference MechanismStructural CulpritDiagnostic SignatureQuantitative Threshold for Action
Colloidal Aggregation (Light Scattering) Benzyl group (Hydrophobic stacking)High apparent baseline fluorescence; signal scales with compound concentration rather than target activity.Dynamic Light Scattering (DLS) detects particles >50 nm ; OD 600​ > 0.05 .
Inner Filter Effect (IFE) Imidazole-Benzyl conjugationNon-linear fluorescence quenching at higher compound concentrations; artificial "inhibition".Absorbance at Ex/Em wavelengths > 0.1 AU .
Cofactor Depletion / Chelation Sulfanyl acetate moiety (-S-CH 2​ -COO⁻)Erratic baseline drift; complete loss of signal in metalloenzyme or metal-dependent probe assays.Free [Mg²⁺] or[Zn²⁺] drops below 1 mM or 10 µM , respectively.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my baseline fluorescence abnormally high immediately after adding sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, even before adding the enzyme? A1: This is a classic symptom of Colloidal Aggregation-Induced Scattering . Despite being a sodium salt, the bulky 1-benzyl group drives the compound to self-associate into colloidal particles in aqueous buffers, typically at concentrations above 5–10 µM [1]. These colloids cause Rayleigh scattering of the excitation light, which the photomultiplier tube (PMT) of your plate reader misinterprets as high background fluorescence. Fix: Implement Protocol 1 (Detergent-Based De-aggregation) to break up the colloids.

Q2: My assay signal drops non-linearly as I increase the compound concentration. Is it a true quencher, or is this an artifact? A2: You are likely experiencing the Primary Inner Filter Effect (pIFE) . The conjugated pi-system of the benzyl-imidazole core absorbs strongly in the UV-to-blue spectrum (250–350 nm). If your fluorophore excites in this range (e.g., AMC, DAPI, or NADH-linked assays), the compound acts as an "inner filter," absorbing the excitation light before it can reach the fluorophore [2]. This mimics quenching or enzyme inhibition but is purely an optical artifact. Fix: Measure the absorbance of the compound at your excitation wavelength. If it exceeds 0.1 AU, apply Protocol 2 (Mathematical IFE Correction).

Q3: I am running a matrix metalloproteinase (MMP) fluorogenic assay, and the baseline is highly erratic. Could the compound be interacting with the buffer? A3: Yes. The sulfanyl acetate group is a potent bidentate metal chelator (via the thioether sulfur and the carboxylate oxygen). In assays relying on divalent cations (like Zn²⁺ for MMPs or Mg²⁺ for kinases), this compound will strip the metal from the enzyme or the fluorogenic substrate [3]. This alters the quantum yield of the system, causing baseline drift. Fix: Titrate excess metal cofactor (e.g., add 50–100 µM ZnCl₂) into your assay buffer to saturate the compound's chelating capacity, leaving enough free metal for the assay to function.

Part 3: Experimental Protocols

Protocol 1: Detergent-Based De-aggregation Workflow

Purpose: To eliminate light scattering and promiscuous inhibition caused by colloidal aggregates of the benzyl moiety [1].

  • Prepare Detergent Stock: Prepare a fresh 10% (v/v) stock of Triton X-100 or Tween-80 in ultra-pure water.

  • Buffer Supplementation: Add the detergent stock to your primary assay buffer to achieve a final working concentration of 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80 . Note: These concentrations are below the critical micelle concentration (CMC) that would denature most proteins, but sufficient to disrupt small-molecule colloids.

  • Pre-incubation: Dilute sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate into the detergent-supplemented buffer. Incubate at room temperature for 10 minutes.

  • Read Baseline: Measure the baseline fluorescence. If the background noise drops by >50% compared to a detergent-free control, aggregation was the primary source of interference.

Protocol 2: Mathematical Inner Filter Effect (IFE) Correction

Purpose: To rescue true fluorescence data from the optical absorbance interference of the imidazole-benzyl core[2].

  • Measure Observed Fluorescence ( Fobs​ ): Record the raw fluorescence of your assay well containing the compound.

  • Measure Absorbance: Using a UV-Vis spectrophotometer or absorbance plate reader, measure the absorbance of the exact same well at the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ).

  • Apply Correction Formula: Calculate the true, corrected fluorescence ( Fcorr​ ) using the standard exponential correction equation:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Validation: Plot Fcorr​ against compound concentration. If the corrected baseline is flat, the background noise was entirely due to IFE.

Part 4: Mandatory Visualizations

G Compound Sodium 2-[(1-benzyl-1H-imidazol- 2-yl)sulfanyl]acetate Hydrophobic Benzyl Group (Hydrophobic) Compound->Hydrophobic Sulfanyl Sulfanyl Acetate (Chelator) Compound->Sulfanyl Conjugation Aromatic System (UV Absorbance) Compound->Conjugation Agg Colloidal Aggregation (Light Scattering) Hydrophobic->Agg Concentration > 10 µM Metal Metal Ion Depletion (Erratic Baseline) Sulfanyl->Metal Binds Cofactors IFE Inner Filter Effect (Signal Quenching) Conjugation->IFE Overlaps Ex/Em Triton Add 0.01% Triton X-100 Agg->Triton Mitigation Mg Supplement Mg2+/Zn2+ Metal->Mg Mitigation Math Absorbance Correction IFE->Math Mitigation

Mechanistic origins of assay interference and targeted mitigation strategies.

Workflow Start High Background / Erratic Signal CheckAbs Measure Absorbance at Ex/Em Wavelengths Start->CheckAbs IsAbsHigh Absorbance > 0.1? CheckAbs->IsAbsHigh ApplyIFE Apply IFE Correction Equation IsAbsHigh->ApplyIFE Yes CheckScat Check for Particulates (DLS or OD 600) IsAbsHigh->CheckScat No IsScatHigh Scattering Detected? CheckScat->IsScatHigh AddDet Add 0.01% Triton X-100 or 0.025% Tween-80 IsScatHigh->AddDet Yes CheckMetal Assess Buffer Metal Dependency IsScatHigh->CheckMetal No AddMetal Titrate Excess Cofactor (e.g., Zn2+, Mg2+) CheckMetal->AddMetal

Step-by-step diagnostic workflow for isolating and resolving fluorometric background noise.

References

  • High-throughput assays for promiscuous inhibitors. Nature Chemical Biology (2005). National Institutes of Health (NIH) / PubMed. Available at:[Link][1]

  • On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. ResearchGate (2020). Available at: [Link][2]

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Neuroscience (2015). National Institutes of Health (NIH) / PMC. Available at:[Link][3]

Sources

Troubleshooting

purification methods for removing impurities from sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

Welcome to the technical support guide for the purification of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate?

Common impurities often originate from the starting materials, side reactions, or degradation. For this specific molecule, you should be vigilant for:

  • Unreacted Starting Materials: Such as 1-benzyl-1H-imidazole-2-thiol and the acetate precursor.

  • Oxidation Byproducts: The sulfanyl (-S-) linkage is susceptible to over-oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone impurities.[1][2] These are often more polar than the target compound.

  • Hydrolysis Products: The acetate group could potentially hydrolyze back to the thiol under certain pH and temperature conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up can be retained in the final product.

  • Colored Impurities: These often arise from the degradation of starting materials or the product itself, leading to highly conjugated byproducts.[3]

Q2: How do I perform an initial purity assessment of my crude product?

A multi-pronged approach is recommended for an accurate initial assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for quantifying the target compound and detecting impurities.[4][5] A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, providing crucial clues to their structure.[4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can reveal the presence of impurities with distinct proton signals that differ from your target compound. It's also excellent for detecting residual solvents.

Q3: Which purification method should I try first?

The choice of the initial purification method depends on the nature and quantity of the impurities. The diagram below provides a general decision-making framework.

Purification_Decision_Tree start Crude Product Purity < 95%? is_solid Is the product a solid? start->is_solid chromatography Column Chromatography start->chromatography No (Product is an oil or purity is very low) is_colored Is the major impurity colored? acid_base Significant neutral or basic impurities present? is_colored->acid_base No recrystallization_carbon Recrystallization with Activated Carbon is_colored->recrystallization_carbon Yes is_solid->is_colored Yes is_solid->acid_base No (or minor impurities) recrystallization Recrystallization acid_base->recrystallization No extraction Acid-Base Extraction acid_base->extraction Yes end_high_purity Product > 99% Pure recrystallization_carbon->end_high_purity recrystallization->end_high_purity extraction->end_high_purity chromatography->end_high_purity Decolorization_Workflow start Dissolve crude product in hot solvent add_carbon Add activated carbon (1-2% w/w) start->add_carbon boil Boil briefly (2-5 minutes) add_carbon->boil filter Perform hot gravity filtration to remove carbon boil->filter cool Cool filtrate slowly to crystallize filter->cool isolate Isolate pure, colorless crystals cool->isolate

Caption: Troubleshooting workflow for persistent color after recrystallization.

Protocol: Decolorization with Activated Carbon

  • Dissolve your crude sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate in the minimum amount of a suitable boiling solvent.

  • Remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.

  • Reheat the mixture to boiling for a few minutes while stirring.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration.

Troubleshooting Guide: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylate group to separate the target compound from neutral or basic impurities. [6][7][8]The sodium salt is water-soluble, but upon acidification, it converts to the free carboxylic acid, which will be more soluble in organic solvents.

Q6: My yield is low after acidifying the aqueous layer and collecting the precipitate. What went wrong?

Low recovery after acidification is a common issue.

Causality:

  • Incomplete Acidification: Not enough acid was added to fully protonate the carboxylate salt.

  • Product Solubility: The protonated (free acid) form of your compound may still have some solubility in water.

  • Incomplete Precipitation: The product may have formed very fine crystals that are difficult to filter or may not have precipitated at all. [8] Solutions:

  • Check the pH: After adding acid, check the pH of the aqueous solution with pH paper or a meter. Ensure it is acidic (pH ~2-3) to guarantee complete protonation of the carboxylate.

  • Perform a Back-Extraction: If little or no solid precipitates upon acidification, it is likely that the free acid form is soluble in the aqueous layer. [8]In this case, extract the acidified aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine the organic extracts from the back-extraction.

  • Dry and Evaporate: Dry the combined organic layers with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover your purified product.

Troubleshooting Guide: Column Chromatography

Column chromatography is excellent for separating compounds with different polarities, such as removing the more polar sulfone byproduct from the desired acetate. [3][9]

Q7: I'm seeing significant tailing of my compound on a silica gel column. How can I resolve this?

Tailing is a common problem when purifying basic compounds like imidazoles on acidic silica gel. [3] Causality: The basic nitrogen on the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes a portion of the molecules to move more slowly down the column, resulting in a "tail" on the chromatographic peak.

Solutions:

  • Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1% by volume). The modifier will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Use Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 stationary phase), this type of acidic interaction is not an issue, which often provides better peak shapes for basic compounds.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • OSTI.GOV. (1991). Fractionation and characterization of sulfur compounds in petroleum distillates. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ACS Publications. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels. Retrieved from [Link]

  • Semantic Scholar. (2000). SULFUR COMPOUNDS: GAS CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Removal of sulfur from a solvent extract. Retrieved from [Link]

  • Reddit. (2017). Removing imidazole in a workup?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)?. Retrieved from [Link]

  • PubMed. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved from [Link]

  • Google Patents. (n.d.). EP2294064A2 - Process for purification of rabeprazole sodium.
  • RSC Publishing. (n.d.). Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3076696A - Method and composition for testing for sodium.
  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • MedCrave. (2017). Purification and Characterization of 221, the Cationic Peptide that Inhibits Staphylococcus aureus. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Retrieved from [Link]

  • ResearchGate. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Retrieved from [Link]

  • GSRS. (n.d.). SODIUM 2-((1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL)ACETATE. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349220A - Purifying method for rabeprazole sodium.

Sources

Optimization

overcoming cell permeability issues with sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

Target Compound: Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Document Type: Advanced Troubleshooting Guide & Experimental Protocols Prepared By: Senior Application Scientist, Assay Development & Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Document Type: Advanced Troubleshooting Guide & Experimental Protocols Prepared By: Senior Application Scientist, Assay Development & Medicinal Chemistry

Executive Summary

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a highly polar, water-soluble building block and inhibitor. While the benzyl and imidazole moieties provide some lipophilic character, the presence of the sodium acetate group dictates its topological polar surface area (TPSA). At a physiological pH of 7.4, the acetic acid moiety ( pKa​≈4.5 ) is >99% ionized into a carboxylate anion. The high hydration energy of this anion prevents passive diffusion across the hydrophobic core of the lipid bilayer[1].

This guide provides field-proven, self-validating workflows to bypass this physicochemical barrier, ranging from chemical prodrug modifications to formulation and physical permeabilization strategies.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound shows an excellent IC50​ in biochemical assays but zero activity in live-cell assays. Is it a permeability issue or rapid efflux? A1: It is almost certainly a permeability issue. Molecules with exposed, fully ionized carboxylates cannot easily shed their hydration shell to enter the hydrophobic lipid bilayer[1]. While active efflux by transporters (like P-glycoprotein) is possible, the primary bottleneck for sodium salts of carboxylic acids is passive diffusion. You can validate this by running a parallel biochemical assay using cell lysates; if activity is restored, the intact membrane is your barrier.

Q2: How can I chemically modify the compound to improve permeability without permanently destroying its target affinity? A2: The most robust approach is the Acetoxymethyl (AM) ester prodrug strategy . By masking the carboxylate anion with an AM group, you neutralize the charge and drastically increase the molecule's lipophilicity, allowing it to easily cross the cell membrane[2]. Once inside the cytosol, ubiquitous intracellular serine hydrolases, specifically carboxylesterases (CES1 and CES2), rapidly cleave the AM ester[3]. This traceless hydrolysis releases the active carboxylate anion, which is now physically trapped inside the cell because it cannot diffuse back out[4].

Q3: I do not have access to synthetic chemistry resources to create an AM-ester. How can I deliver the unmodified sodium salt into my cells today? A3: You can use carrier-mediated delivery. Cationic lipid transfection reagents (e.g., DOTAP) are typically used for nucleic acids, but they are highly effective at encapsulating small molecule anions. The cationic lipid neutralizes the negative charge of the acetate group, forming a lipoplex that enters the cell via endocytosis.

Q4: My assay is acute (under 60 minutes) and measures rapid intracellular signaling. Is there a faster way than liposomes? A4: Yes. You can use transient membrane permeabilization with Streptolysin O (SLO). SLO binds to membrane cholesterol and forms large pores (up to 30 nm), allowing molecules up to 100 kDa to freely diffuse into the cytosol. Because the pores remain open, you must conduct your assay in a specialized intracellular buffer to maintain cell viability.

Part 2: Quantitative Strategy Comparison

The following table summarizes the quantitative trade-offs of each permeability rescue strategy to help you select the right approach for your specific assay window.

Delivery StrategyEstimated Papp​ ( 10−6 cm/s)24h Cytotoxicity ImpactSetup / Prep TimeCost per 96-Well PlateBest Use Case
Unmodified Sodium Salt < 0.1Negligible0 hours$0Biochemical assays (cell-free)
AM-Ester Prodrug > 15.0Low1-2 weeks (Synthesis) $Long-term live-cell imaging / phenotypic assays
Cationic Lipid (DOTAP) ~5.0Medium (Lipid toxicity)1 hour 24-48h cell-based assays without chemistry support
SLO Permeabilization N/A (Pore diffusion)High (Acute only)1.5 hours$Acute signaling assays (< 60 mins)

Part 3: Mechanistic Visualization

The following diagram illustrates the causality and self-validating nature of the AM-ester prodrug strategy. The system relies on the differential pH and enzymatic environments between the extracellular and intracellular spaces.

G cluster_ext Extracellular Space (pH 7.4) cluster_int Intracellular Space (Cytosol) Salt Sodium Salt (Impermeable Anion) Membrane Lipid Bilayer Membrane (Hydrophobic Core) Salt->Membrane Blocked Prodrug AM-Ester Prodrug (Lipophilic, Neutral) Prodrug->Membrane Passive Diffusion ProdrugInt AM-Ester Prodrug Membrane->ProdrugInt Active Active Carboxylate (Trapped Intracellularly) ProdrugInt->Active Hydrolysis Esterase Carboxylesterases (CES1/CES2) Esterase->Active

Mechanism of AM-ester prodrug diffusion and intracellular esterase trapping.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Cationic Lipid-Mediated Delivery (Lipoplex Formation)

Use this protocol to deliver the unmodified sodium salt into intact cells for 24-48 hour assays.

Reagents Needed:

  • Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (10 mM stock in DMSO)

  • DOTAP Liposomal Transfection Reagent (1 mg/mL)

  • Opti-MEM™ Reduced Serum Medium

Step-by-Step Methodology:

  • Compound Dilution: Dilute the 10 mM compound stock into 50 µL of Opti-MEM to achieve a concentration of 100 µM. Vortex for 5 seconds.

  • Lipid Dilution: In a separate sterile microcentrifuge tube, dilute 3 µL of DOTAP reagent into 50 µL of Opti-MEM. Incubate at room temperature (RT) for 5 minutes.

  • Complexation: Add the diluted compound solution to the diluted DOTAP solution. Pipette up and down 5 times to mix.

  • Incubation: Incubate the mixture at RT for 15–20 minutes. Causality Check: This incubation period allows the cationic headgroups of DOTAP to electrostatically bind the carboxylate anions, forming neutral, lipophilic nanoparticles.

  • Application: Add the 100 µL lipoplex mixture dropwise to cells cultured in 900 µL of complete growth media (Final compound concentration = 5 µM).

  • Assay: Incubate cells at 37°C for 24 hours before executing your downstream phenotypic or viability assay.

Protocol B: Transient Permeabilization via Streptolysin O (SLO)

Use this protocol for acute (<60 min) biochemical assays requiring direct cytosolic access.

Reagents Needed:

  • Recombinant Streptolysin O (SLO)

  • Dithiothreitol (DTT, 1 M stock)

  • Intracellular Buffer (ICB): 140 mM KCl, 10 mM NaCl, 2.5 mM MgCl2​ , 1 mM ATP, 10 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • SLO Activation: Dilute SLO to 200 U/mL in ICB. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 15 minutes. Causality Check: SLO is stored in an oxidized, inactive state. DTT reduces the disulfide bonds, activating the pore-forming domains.

  • Cell Washing: Wash the adherent cells twice with warm ICB to remove extracellular calcium and serum proteins, which can inhibit pore formation.

  • Permeabilization: Apply the activated SLO solution to the cells. Incubate at 37°C for exactly 10 minutes.

  • Verification (Optional): Add Trypan Blue (0.4%) to a control well. Permeabilized cells will immediately take up the dye, confirming successful pore formation.

  • Compound Introduction: Remove the SLO solution. Immediately add the unmodified sodium salt compound diluted in fresh ICB.

  • Assay Execution: Perform your acute signaling or enzymatic assay within 45–60 minutes. Do not exceed this window, as prolonged permeabilization leads to the loss of essential cytosolic macromolecules.

References

  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. National Institutes of Health (NIH).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. National Institutes of Health (NIH).
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate vs standard imidazole derivatives

An in-depth comparative analysis of imidazole pharmacophores reveals a distinct evolutionary divergence in drug design. While standard imidazole derivatives have long been the cornerstone of antifungal and antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of imidazole pharmacophores reveals a distinct evolutionary divergence in drug design. While standard imidazole derivatives have long been the cornerstone of antifungal and antibacterial therapies, functionalized analogs like sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS 1803598-72-2) [1] represent a strategic shift toward highly specific, metal-chelating inhibitors.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic, physicochemical, and experimental differences between these two classes of compounds. By understanding the causality behind their structural modifications, researchers can better deploy these molecules in targeted drug discovery programs, particularly against metalloenzymes and aggressive cancer cell lines [2].

Structural Causality and Mechanistic Divergence

The pharmacological utility of the imidazole ring is historically rooted in its ability to coordinate with transition metals. However, the location and nature of the substituents dictate the biological target.

Standard Imidazole Derivatives (e.g., Clotrimazole, Ketoconazole): Standard medicinal imidazoles rely on an unsubstituted N3 nitrogen. The lone pair on this nitrogen acts as a monodentate ligand, coordinating directly with the heme iron (Fe³⁺) in cytochrome P450 enzymes (such as lanosterol 14α-demethylase). The rest of the molecule consists of bulky, lipophilic halogenated aromatic rings that anchor the drug into the hydrophobic active site.

Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate: This functionalized building block completely alters the binding paradigm.

  • The N1-Benzyl Group: Blocks the N1 position, preventing non-specific hydrogen bonding while providing a flexible, hydrophobic π−π stacking anchor.

  • The C2-Sulfanylacetate Moiety: This is the critical modification. By introducing a thioether linkage attached to an acetate group, the molecule gains a highly flexible, anionic side chain.

  • Causality of the Sodium Salt: Standard imidazoles are notoriously lipophilic, requiring DMSO or ethanol for in vitro assays, which can destabilize delicate enzymes. The sodium salt of the sulfanylacetate derivative ensures rapid aqueous solubility, preventing compound aggregation and false-positive inhibition in High-Throughput Screening (HTS).

Instead of targeting heme iron, the combination of the N3 nitrogen, the sulfur atom, and the carboxylate oxygen creates a potent bidentate or bridging ligand ideal for coordinating zinc (Zn²⁺) ions. This makes it a privileged scaffold for inhibiting metallo-beta-lactamases (MBLs), matrix metalloproteinases (MMPs), and ureases.

Pharmacophore A Standard Imidazoles (e.g., Ketoconazole) C Monodentate N3 Coordination A->C Primary mode B Sodium 2-[(1-benzyl-1H-imidazol-2-yl) sulfanyl]acetate D Bidentate Thioether & Carboxylate Coordination B->D Dual interaction E Heme Iron (CYP450) Inhibition C->E F Zn2+ Metalloenzymes (MBLs, MMPs) D->F

Mechanistic divergence of standard imidazoles vs. C2-sulfanylacetate derivatives based on metal coordination.

Comparative Physicochemical and Performance Data

To objectively evaluate these compounds, we must look at their behavior in physiological environments. S-alkylated imidazole-2-thiones consistently demonstrate superior aqueous solubility profiles while maintaining sufficient lipophilicity for cellular permeability [2].

ParameterStandard Imidazoles (e.g., Clotrimazole)Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetateCausality / Impact on Assay
Primary Target CYP51A1 (Fungal CYP450)Zn²⁺ Metalloenzymes / Anticancer targetsDictated by monodentate vs. bidentate chelation.
Aqueous Solubility < 0.01 mg/mL (Requires DMSO)> 10 mg/mL (Freely soluble in buffer)Sodium salt prevents target precipitation in HTS.
LogP (Predicted) ~ 4.5 to 5.5 (Highly lipophilic)~ 1.2 to 1.8 (Hydrophilic/Amphiphilic)Lower LogP reduces non-specific binding to plasticware.
Metal Coordination Fe³⁺ (Heme)Zn²⁺, Ni²⁺, Cu²⁺Thioacetate acts as a flexible chelating arm.
Cellular Toxicity High hepatotoxicity at high dosesGenerally lower off-target toxicityTargeted metalloenzyme inhibition spares human CYPs.

Self-Validating Experimental Workflows

When evaluating sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate against a metalloenzyme (e.g., a zinc-dependent protease), the experimental design must account for potential artifacts such as metal stripping or compound aggregation.

The following protocol is engineered as a self-validating system . It incorporates orthogonal controls to ensure that observed inhibition is due to specific active-site binding, not assay interference.

Protocol: Metalloenzyme Kinetic Inhibition Assay

Step 1: Buffer Preparation and Compound Solubilization

  • Action: Prepare assay buffer using 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% Triton X-100. Dissolve the sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate directly into the buffer.

  • Causality: HEPES is chosen over PBS because phosphate buffers precipitate zinc ions, leading to false-positive enzyme inactivation. Triton X-100 prevents the formation of colloidal compound aggregates (promiscuous inhibitors). The sodium salt allows direct aqueous dissolution, eliminating DMSO-induced enzyme denaturation.

Step 2: Enzyme Pre-incubation and Metal Supplementation (Internal Control)

  • Action: Incubate the target enzyme (1 nM) with varying concentrations of the inhibitor (0.1 µM to 100 µM) for 30 minutes at 25°C.

  • Validation Step: Run a parallel control plate supplemented with 50 µM excess ZnSO₄.

  • Causality: If the compound acts as a non-specific metal chelator (stripping structural zinc from the enzyme), the excess zinc in the control plate will rescue the activity. If it binds specifically to the active site, the excess zinc will not fully rescue the enzyme, validating the specific pharmacophore interaction.

Step 3: Substrate Addition and Kinetic Readout

  • Action: Add the fluorogenic substrate and immediately monitor fluorescence (e.g., Ex/Em 340/440 nm) continuously for 20 minutes.

  • Causality: A kinetic readout (measuring the slope of the reaction) is vastly superior to an endpoint readout. It inherently validates the data by proving the reaction is in the linear phase and highlighting any inner-filter effects (if the inhibitor quenches the fluorophore, the baseline will shift, but the slope remains accurate).

Step 4: Orthogonal Counter-Screen (Interference Check)

  • Action: Measure the UV-Vis absorbance of the inhibitor alone at the excitation and emission wavelengths.

  • Causality: Imidazole derivatives with conjugated benzyl rings can absorb UV light. This self-validating step ensures the calculated IC₅₀ is not an artifact of the compound absorbing the assay's fluorescent signal.

Workflow S1 Aqueous Solubilization (HEPES + Triton X-100) S2 Enzyme Pre-incubation (30 min, 25°C) S1->S2 Prevents aggregation S3 Orthogonal Validation (+ Excess Zn2+ Control) S2->S3 S4 Kinetic Fluorogenic Readout S3->S4 Confirms specificity S5 Validated IC50 Determination S4->S5 Eliminates artifacts

Self-validating HTS workflow for evaluating functionalized imidazole metalloenzyme inhibitors.

Conclusion for Drug Development Professionals

The transition from standard imidazoles to S-alkylated derivatives like sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate represents a masterclass in rational drug design. By leveraging the thioacetate group, researchers can transition from targeting fungal CYP450s to selectively inhibiting disease-relevant metalloenzymes. Furthermore, the physicochemical benefits of the sodium salt—namely, the elimination of organic solvents in early-stage screening—drastically reduce assay artifacts, accelerating the path from hit to lead.

References

  • Golcienė, B., et al. (2021). "Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation". National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

reproducibility of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate IC50 values across cell lines

This guide provides a comprehensive overview of the critical factors influencing the reproducibility of IC50 values, with a particular focus on the evaluation of novel heterocyclic compounds, such as those from the imida...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the critical factors influencing the reproducibility of IC50 values, with a particular focus on the evaluation of novel heterocyclic compounds, such as those from the imidazole class, which are of significant interest in anticancer drug development.[2][3][4][5][6][7] While we will use the chemical scaffold of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate as a representative example of an emerging area of interest, the principles and protocols discussed herein are broadly applicable to a wide range of experimental compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools to generate robust and reliable IC50 data.

The Multifaceted Nature of IC50: Key Factors Influencing Experimental Outcomes

The IC50 value of a compound is not an intrinsic constant but is highly dependent on the experimental conditions under which it is measured.[8][9] A lack of standardized methodologies is a primary contributor to poor data reproducibility.[10] Understanding and controlling for these variables is paramount to achieving consistent and comparable results.

Cell Line Selection and Maintenance

The choice of cell line is a fundamental determinant of a compound's observed potency.[1] Different cancer cell lines, even those derived from the same tissue, can exhibit vastly different sensitivities to a given drug due to their unique genetic and phenotypic characteristics. Furthermore, the physiological state of the cells at the time of the assay can significantly impact the outcome. Key considerations include:

  • Cell Line Authenticity: Ensure cell lines are obtained from a reputable cell bank and are routinely authenticated to prevent cross-contamination.

  • Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

  • Cell Health and Viability: Regularly monitor cell morphology and viability to ensure the use of healthy, actively proliferating cells.

Assay-Specific Parameters

A variety of colorimetric, fluorometric, and luminometric assays are available to assess cell viability, each with its own set of advantages and limitations.[11] The choice of assay can influence the final IC50 value.[1][12]

  • Seeding Density: The initial number of cells seeded per well can affect the growth rate and, consequently, the drug response.

  • Drug Incubation Time: The duration of drug exposure can have a profound effect on the observed cytotoxicity.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the test compound, reducing its effective concentration.

Data Analysis and Interpretation

The method used to calculate the IC50 from the dose-response curve can also introduce variability.[13][14] It is crucial to employ a consistent and statistically sound approach to data analysis.

A Standardized Protocol for Determining IC50 Values using the MTT Assay

To illustrate a best-practice approach, we provide a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[11]

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture & Proliferation cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding 3. Cell Seeding in 96-well Plate cell_harvest->cell_seeding compound_prep 4. Compound Dilution Series treatment 5. Addition of Compound to Cells cell_seeding->treatment compound_prep->treatment incubation 6. Incubation (e.g., 48-72h) treatment->incubation mtt_addition 7. Addition of MTT Reagent incubation->mtt_addition formazan_incubation 8. Incubation for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization 9. Solubilization of Formazan formazan_incubation->solubilization readout 10. Absorbance Measurement solubilization->readout data_norm 11. Data Normalization readout->data_norm dose_response 12. Dose-Response Curve Fitting data_norm->dose_response ic50_calc 13. IC50 Calculation dose_response->ic50_calc

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response model and determine the IC50 value.

Comparative Analysis: A Hypothetical Case Study

To illustrate the importance of cross-cell line comparison, consider the hypothetical IC50 values for our representative imidazole compound, which we will refer to as "Compound X," and a standard chemotherapeutic agent, Cisplatin.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Compound X 15.28.525.8
Cisplatin 5.812.19.3

This hypothetical data demonstrates that Compound X exhibits greater potency in the MCF-7 cell line compared to the A549 and HCT116 lines, while Cisplatin shows a different pattern of activity. Such comparative data is crucial for identifying potential cancer types that may be more susceptible to a novel drug.

Unraveling the Mechanism: A Look at Potential Signaling Pathways

Many imidazole-based compounds exert their anticancer effects by inducing apoptosis.[2][5][7] While the specific mechanism of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate would require dedicated investigation, a common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade drug Imidazole Compound caspase9 Caspase-9 (Initiator) drug->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A simplified signaling pathway for drug-induced apoptosis.

Conclusion: Towards a More Reproducible Future in Cancer Research

The quest for novel and effective anticancer therapies relies on the generation of high-quality, reproducible preclinical data. By understanding and controlling the myriad of factors that can influence IC50 values, researchers can enhance the reliability of their findings and make more informed decisions in the drug discovery pipeline. Adherence to standardized protocols, meticulous experimental execution, and transparent data reporting are the cornerstones of robust scientific inquiry. While the journey of a compound from the bench to the bedside is long and arduous, it begins with a single, reproducible number.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • IC50 - Wikipedia.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
  • Resources for developing reliable and reproducible in vitro toxicological test methods - PMC.
  • Technical reproducibility of in vitro cell viability assays across all... - ResearchGate.
  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12).
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate.
  • lines ic50 values: Topics by Science.gov.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC.
  • Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC.
  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.
  • 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC.
  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - MDPI. (2021, February 14).
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs.
  • Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - Frontiers.
  • A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study - ResearchGate.
  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC. (2025, July 18).
  • A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study - PubMed. (2025, January 15).
  • (PDF) Pharmacology of the Urotensin-II Receptor Antagonist Palosuran (ACT-058362; 1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl] - ResearchGate. (2016, January 19).
  • Halogenated N-Benzylbenzisoselenazolones Efficiently Inhibit Helicobacter pylori Ureolysis In Vitro - PMC. (2025, March 29).
  • What is the mechanism of Pirenzepine Hydrochloride? - Patsnap Synapse. (2024, July 17).

Sources

Safety & Regulatory Compliance

Safety

sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate proper disposal procedures

Proper management of specialized active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of laboratory safety and environmental stewardship. Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of specialized active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of laboratory safety and environmental stewardship. Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate (CAS: 1803598-72-2)[1] is a functionalized organosulfur-imidazole derivative frequently utilized in drug development and biochemical research.

Due to its unique structural moieties—a lipophilic benzyl group, an amphoteric imidazole ring, and a reactive thioether linkage—this compound requires highly specific operational handling and disposal workflows. Improper disposal can lead to the release of toxic combustion byproducts or the generation of foul-smelling, environmentally persistent thiols.

This guide provides a comprehensive, causality-driven standard operating procedure (SOP) for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the chemical behavior of a compound is the first step in designing a self-validating safety protocol. The table below summarizes the critical properties that dictate our disposal strategies.

PropertyValue / DescriptionOperational Implication
Chemical Name Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetateNomenclature dictates tracking under organosulfur/imidazole waste streams.
CAS Registry Number 1803598-72-2[1]Essential for manifesting and [2].
Molecular Formula C12H11N2NaO2SContains N and S; combustion will yield toxic NOx and SOx gases.
Key Structural Moieties Benzyl group, Imidazole ring, Thioether, Sodium carboxylateThioethers are susceptible to oxidation; avoid mixing with strong oxidizers.
Aqueous Behavior Soluble at neutral/alkaline pHAcidification (pH < 4) causes precipitation of the free acid, risking clogged waste lines.

Mechanistic Toxicology & Environmental Impact

To build a culture of safety, laboratory personnel must understand why specific disposal routes are chosen.

  • Environmental Persistence: The 1-benzyl-1H-imidazole ring resists rapid biodegradation. If discharged into standard wastewater systems, it can accumulate and exhibit toxicity to aquatic life.

  • Thermal Decomposition Hazards: When incinerated, the sulfur and nitrogen atoms within the thioacetate and imidazole groups oxidize to form sulfur dioxide (SO2) and nitrogen dioxide (NO2). Therefore, waste containing this compound must never be open-burned or sent to standard municipal incinerators. It requires high-temperature chemical incineration equipped with alkaline scrubbers to neutralize acidic gaseous byproducts.

  • Thioether Reactivity: The sulfide (thioether) linkage can undergo vigorous exothermic oxidation if inadvertently mixed with strong oxidizing waste (e.g., peroxides, nitric acid), potentially leading to a thermal runaway event in the waste carboy.

Waste Segregation & Disposal Workflows

Standard laboratory safety protocols dictate that chemical waste must be managed from cradle to grave. The following step-by-step methodologies ensure compliance with the [3] guidelines.

Protocol A: Solid Waste Segregation & Packaging

Applies to residual powder, contaminated weighing boats, spatulas, and PPE.

  • Collection: Gather all contaminated solid consumables. Do not mix with biohazardous or radioactive waste.

  • Containment: Place the items into a sealable, high-density polyethylene (HDPE) solid waste container. Causality: HDPE is highly resistant to residual organic solvents that may be present on the consumables, preventing container degradation.

  • Labeling: Immediately affix a hazardous waste label. Explicitly mark the container as "Toxic Solid Waste - Organosulfur/Imidazole" to alert the waste management contractor of the SOx/NOx incineration requirements.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and acids.

Protocol B: Liquid Waste Management

Applies to reaction filtrates, aqueous washings, and solvent mixtures.

  • pH Verification (Critical Step): Before transferring aqueous waste containing this compound into a bulk carboy, use pH paper to verify the solution is between pH 7.0 and 9.0.

    • Causality: The compound is a sodium salt. In acidic conditions, it protonates to form the free acid, which has drastically lower aqueous solubility. This will cause sudden precipitation, creating a heterogeneous waste slurry that is difficult to pump, sample, and transport.

  • Separation: Segregate into a Halogen-Free Organic Waste carboy, unless the reaction specifically utilized halogenated solvents (e.g., DCM, chloroform).

  • Transfer & Containment: Use a dedicated, grounded funnel to transfer the solution. Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to self-validate the system against catastrophic leaks.

Spill Response & Chemical Decontamination

In the event of an accidental spill, immediate chemical neutralization is required to mitigate exposure and odor.

  • Isolation & PPE: Evacuate non-essential personnel. Don a particulate respirator (N95/P100), chemical-resistant nitrile gloves, and safety goggles.

  • Dust Suppression: If the spill involves dry powder, lightly mist the area with water or ethanol. Causality: Sweeping dry powder generates inhalable aerosols; moistening the powder binds the particles, neutralizing the inhalation vector.

  • Collection: Use a non-sparking scoop to transfer the wetted material into a hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a 5% sodium hypochlorite (household bleach) solution .

    • Causality: Sodium hypochlorite acts as a mild oxidant, rapidly oxidizing the residual thioether linkages into inert sulfoxides or sulfones. This eliminates the characteristic foul odor of sulfur compounds and chemically destroys the active pharmaceutical intermediate (API) properties before final cleanup.

  • Final Rinse: Wipe the area with soap and water, disposing of all absorbent materials via Protocol A.

Process Visualization

The following diagram maps the logical flow of waste generation through segregation and final destruction, ensuring all personnel understand the lifecycle of the material.

DisposalWorkflow Start Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate Waste Generation Solid Solid Waste (Powder & PPE) Start->Solid Liquid Aqueous/Solvent Waste (Reaction Filtrates) Start->Liquid Spill Accidental Spill (Debris & Absorbents) Start->Spill SegSolid Segregate in Halogen-Free Organic Waste Container Solid->SegSolid SegLiquid Aqueous/Organic Separation (Check pH > 7.0) Liquid->SegLiquid SegSpill Oxidize with 5% Bleach Place in Sealed Waste Bag Spill->SegSpill Incineration High-Temp Incineration (with SOx/NOx Scrubbers) SegSolid->Incineration SegLiquid->Incineration SegSpill->Incineration

Workflow for the segregation, handling, and final disposal of organosulfur-imidazole waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Hazardous Waste Management System Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate

As drug development and proteomics research advance, the handling of specialized intermediate compounds requires safety protocols that go beyond generic safety data sheets. Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and proteomics research advance, the handling of specialized intermediate compounds requires safety protocols that go beyond generic safety data sheets. Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a highly reactive thioether-acetate salt. While its sodium salt formulation enhances aqueous solubility for biological assays, it introduces unique electrostatic and aerosolization risks during laboratory handling.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute personnel safety and chemical integrity.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the structural hazards of the molecule:

  • Acute Toxicity: The core pharmacophore is derived from 1-benzyl-2-mercaptoimidazole, which is classified under the Globally Harmonized System (GHS) as an Acute Tox. 4 hazard (harmful via oral, dermal, and inhalation routes)[1].

  • Dermal Penetration: Thioether compounds frequently act as lipophilic penetration enhancers. If the dry powder contacts the skin and is subsequently hydrated, it can rapidly cross the stratum corneum.

  • Inhalation Risk: As an organic sodium salt, this compound is highly susceptible to static charge accumulation. When manipulated, it can form a fine, invisible dust that poses a severe respiratory hazard[2].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA’s 29 CFR 1910 Subpart I standards, Personal Protective Equipment (PPE) serves as the final barrier of defense and must be selected based on a rigorous, compound-specific hazard assessment[2].

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness).Thioethers can compromise single-layer nitrile over time. Double gloving provides a fail-safe against micro-tears and lipophilic permeation[2].
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles.The sodium salt causes severe ocular irritation. Goggles prevent the ingress of aerosolized micro-dust that standard safety glasses cannot block[3].
Body Protection Flame-resistant (FR) or fluid-resistant lab coat, fully buttoned.Prevents the accumulation of electrostatically charged chemical dust on personal clothing, mitigating secondary exposure risks[4].
Respiratory Protection Fume hood (primary). N95/P100 respirator (if handled outside hood).Organic salts generate static dusts. A properly calibrated fume hood captures these particulates before they enter the breathing zone[2].

Operational Workflow: Step-by-Step Handling Protocol

Establishing a true "culture of safety" requires integrating protective measures directly into your experimental methodology[5]. The following protocol is a self-validating system designed to prevent exposure while maintaining the purity of your API intermediate.

Phase 1: Environmental Preparation
  • Verify Airflow: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Lay down a disposable, anti-static analytical weighing mat. Causality: This prevents the sodium salt from repelling off standard plastic surfaces due to static charge.

Phase 2: Weighing and Transfer
  • Tool Grounding: Use a grounded, stainless-steel spatula. Avoid plastic spatulas, which generate static electricity and cause the powder to aerosolize.

  • Closed Transfer: Weigh the material in a closed analytical balance. If transferring the vial from the balance back to the fume hood, place it inside a sealed secondary container (e.g., a clean beaker with a watch glass).

Phase 3: Solubilization
  • Reverse Addition: Slowly add your solvent (e.g., DMSO or buffered aqueous solution) to the dry salt. Causality: Adding powder to a solvent displaces air and forces toxic dust upward; adding solvent to the powder suppresses dust generation.

  • Seal and Agitate: Tightly cap the vial before vortexing or sonicating to prevent aerosol leakage.

Phase 4: Self-Validating Decontamination
  • Chemical Degradation: Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution to oxidize and degrade residual thioether compounds, followed by a 70% ethanol wipe.

  • Validation Step: Swab the decontaminated area and examine it under a portable UV lamp (254 nm). The benzylimidazole moiety is highly UV-active; a lack of fluorescence confirms successful decontamination before you proceed to your next assay.

Spill Response & Disposal Plan

Even with stringent controls, accidental releases occur. Immediate, calculated action is required to prevent widespread laboratory contamination[6].

  • Isolate & Evacuate: Immediately alert personnel and restrict access to the spill zone.

  • Containment (No Dry Sweeping): Never use a brush or dry paper towel, which will aerosolize the toxic salt. Instead, cover the spilled powder with damp sand or a specialized wet chemical absorbent pad.

  • Collection: Use a non-sparking scoop to transfer the absorbed slurry into a hazardous waste container.

  • Disposal: Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate must not be disposed of in standard aqueous waste streams. Collect all solid waste and contaminated PPE in a clearly labeled, sealable container for high-temperature incineration by a certified facility, strictly adhering to EPA/RCRA guidelines[5].

Process Visualization

Workflow N1 Hazard Assessment & PPE Selection N2 Weighing in Fume Hood N1->N2 N3 Solvent Addition (Dust Minimization) N2->N3 N4 Spill Detected? N3->N4 N5 Contain & Absorb (Damp Sand) N4->N5 Yes N6 UV-Validation & Decontamination N4->N6 No N7 Hazardous Waste Disposal N5->N7 N6->N7 Waste Generation

Figure 1: Standard operating workflow for handling and spill response of imidazole thioether salts.

References

  • NextSDS. "1-Benzyl-2-mercaptoimidazole — Chemical Substance Information.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC, 2025.
  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety.
  • Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." Today's Clinical Lab, 2019.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
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